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  • Product: 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • CAS: 143703-17-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties and Applications of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs

Authored by: A Senior Application Scientist Abstract The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the core basic properties, synthesis, and burgeoning applications of this chemical class, with a specific focus on the 1,3-dimethyl derivative. We will explore its role as a novel chemotype for δ-opioid receptor (DOR) agonism, its mechanism as a pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases for the potential treatment of anemia, and its myelostimulatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile spirohydantoin system.

Introduction: The Rise of a Privileged Spirocyclic Scaffold

The hydantoin, or imidazolidine-2,4-dione, ring is a well-established pharmacophore found in numerous approved drugs.[1] The spirocyclic fusion of this moiety with a piperidine ring to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione core has unlocked novel chemical space and biological activities. This guide focuses on the N,N'-dimethylated analog, 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and its closely related derivatives, which are at the forefront of several drug discovery programs. These compounds offer unique three-dimensional structures that can be finely tuned to achieve high target affinity and selectivity.

The core structure presents multiple points for chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. This has led to the identification of derivatives with potential applications in treating neurological disorders, anemia, and conditions requiring immune modulation.[2][3][4]

Physicochemical and Structural Properties

While extensive experimental data for the specific 1,3-dimethyl derivative is not widely published, we can infer its general properties from the parent compound and related analogs. The hydrochloride salt of 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been synthesized and is commercially available as a solid with a purity of 95%.[5]

Table 1: Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and a Related Analog

Property1,3,8-Triazaspiro[4.5]decane-2,4-dione (Parent Compound)1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Molecular Formula C₇H₁₁N₃O₂[6]C₁₅H₁₈N₂O₂[1]
Molecular Weight 169.18 g/mol [6]258.32 g/mol [1]
Melting Point Not reported211-214 °C[1]
XLogP3 -1.1[6]Not reported
Physical Form Solid[7]Pale yellow crystalline product[1]

Note: The data presented is for the parent compound and a related analog due to the limited availability of specific experimental data for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

The presence of the two methyl groups in the 1,3-dimethyl derivative would be expected to increase its lipophilicity compared to the parent compound. The basic nitrogen in the piperidine ring (at position 8) is a key feature, allowing for salt formation and influencing the compound's solubility and pharmacokinetic profile.

Synthesis and Characterization

General Synthetic Strategies

The synthesis of N-substituted 1,3,8-triazaspiro[4.5]decane-2,4-diones can be achieved through several routes. A common approach involves the Bucherer-Bergs or Strecker synthesis, starting from a suitable N-substituted 4-piperidone.[4]

A well-documented, cost-effective, and high-yield three-step synthesis for the related 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione provides a blueprint for the synthesis of the 1,3-dimethyl analog.[8] This method avoids the use of highly toxic reagents like sodium cyanide.[8]

Exemplar Synthesis of a 1-Methyl Analog

The following protocol is adapted from a patented method for the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and serves as a representative example.[8]

Step 1: Formation of the Hydantoin Precursor

  • Urea, diethyl oxalate, and ammonium carbonate are reacted in the presence of sodium in a suitable solvent like anhydrous methanol.[8]

  • This initial reaction forms the primary product, a hydantoin precursor.[8]

Step 2: Acid-mediated Conversion

  • The primary product is then treated with concentrated hydrochloric acid to yield a secondary product.[8]

Step 3: Cyclization and Final Product Formation

  • The secondary product is reacted with an appropriate amino-aldehyde, such as 2-(ethylamino)acetaldehyde, in the presence of potassium ferricyanide.[8]

  • The resulting suspension is concentrated, and the product is isolated by filtration, washed, and dried to yield the final 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.[8]

To synthesize the 1,3-dimethyl analog, this procedure could be adapted by using N,N'-dimethylurea or a sequential methylation strategy.

Spectroscopic Characterization

For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed spectroscopic data has been published.[1] Key characteristic signals to expect for the 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would include:

  • ¹H NMR: Signals corresponding to the two N-methyl groups, as well as the protons of the piperidine ring.

  • ¹³C NMR: Resonances for the two carbonyl groups of the hydantoin ring, the spiro carbon, the carbons of the piperidine ring, and the two N-methyl carbons.[1]

  • IR Spectroscopy: Characteristic stretching vibrations for the C=O groups of the amide in the hydantoin ring.[1]

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Development

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has shown significant promise in several therapeutic areas.

Delta Opioid Receptor (DOR) Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective DOR agonists.[2][9] This is particularly significant as previous DOR agonists have been hampered by adverse effects such as seizures.[9] This novel class of compounds exhibits a desirable pharmacological profile with low recruitment of β-arrestin 2, suggesting a reduced potential for the adverse effects associated with earlier DOR agonists.[9][10]

Mechanism of Action: These compounds are thought to bind to the orthosteric site of the DOR, leading to G-protein-mediated signaling with minimal β-arrestin involvement.[2][9] This biased agonism is a highly sought-after property in modern GPCR drug discovery, as it may separate the therapeutic effects from the undesirable side effects.

DOR_Signaling Ligand 1,3-Dimethyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Derivative DOR δ-Opioid Receptor (DOR) Ligand->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Low Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Therapeutic Effects (e.g., Analgesia) G_protein->Analgesia cAMP ↓ cAMP Adverse_Effects Adverse Effects (e.g., Seizures) Beta_Arrestin->Adverse_Effects

Caption: Proposed mechanism of biased agonism at the δ-opioid receptor.

Experimental Protocol: Competitive Radioligand Binding Assay A standard method to determine the binding affinity of these compounds for the DOR is a competitive radioligand binding assay.[9]

  • Prepare cell membranes from a cell line expressing the human DOR.

  • Incubate the membranes with a known concentration of a radiolabeled DOR antagonist (e.g., [³H]naltrindole).

  • Add increasing concentrations of the test compound (1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative).

  • After incubation, separate the bound and free radioligand by filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • The IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is determined and used to calculate the binding affinity (Ki).

Inhibition of HIF Prolyl Hydroxylase (PHD)

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is also the basis for a class of pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3] These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[3][11] This makes them attractive candidates for the treatment of anemia, particularly in patients with chronic kidney disease.

Mechanism of Action: Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit. This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. The spirohydantoin inhibitors block the active site of the PHDs, preventing this hydroxylation. As a result, HIF-α is stabilized, translocates to the nucleus, dimerizes with HIF-β, and activates the expression of target genes.[12][13]

HIF_PHD_Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia or PHD Inhibition HIF_alpha_N HIF-α PHD_N PHD Enzymes HIF_alpha_N->PHD_N Hydroxylation OH_HIF_alpha Hydroxylated HIF-α VHL VHL Complex OH_HIF_alpha->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Inhibitor 1,3,8-Triazaspiro [4.5]decane-2,4-dione PHD_H PHD Enzymes Inhibitor->PHD_H Inhibits HIF_alpha_H HIF-α (Stabilized) HIF_beta HIF-β HIF_alpha_H->HIF_beta Dimerizes HIF_dimer HIF-α/β Dimer Nucleus Nucleus HIF_dimer->Nucleus Translocates EPO_gene EPO Gene Transcription Nucleus->EPO_gene Activates

Caption: Mechanism of HIF-α stabilization by PHD inhibitors.

Myelostimulating Properties

Certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in preclinical models.[4] In a cyclophosphamide-induced myelodepression model, these compounds were shown to significantly accelerate the regeneration of the lymphocyte and granulocyte pools in the bone marrow.[4] This suggests potential applications in treating neutropenia, a common side effect of chemotherapy. The exact mechanism for this myelostimulating activity is still under investigation but may be related to the modulation of hematopoietic growth factors or their receptors.

Safety and Toxicology

For the parent compound, 1,3,8-triazaspiro[4.5]decane-2,4-dione, GHS hazard information indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Specific toxicological data for the 1,3-dimethyl derivative is not publicly available, and it should be handled with care, assuming it has a similar or greater toxicity profile than the parent compound until further data is available.

Conclusion and Future Directions

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, including the 1,3-dimethyl derivative, represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated activities as a biased DOR agonist, a HIF-PHD inhibitor, and a myelostimulatory agent highlight its potential to address unmet medical needs in pain management, neurology, hematology, and oncology.

Future research should focus on obtaining detailed experimental data for specific analogs like 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to fully characterize their physicochemical properties and safety profiles. Further optimization of this scaffold through medicinal chemistry efforts is likely to yield clinical candidates with improved efficacy and safety. The exploration of this chemical space is a vibrant and promising area of drug discovery.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents. (n.d.).
  • Franklin, M. C., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945–2959. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • PubChem. (n.d.). 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Retrieved March 20, 2026, from [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Ivakhnenko, E. P., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • Franklin, M. C., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Retrieved March 20, 2026, from [Link]

  • Kalain, A., et al. (2014). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. PMC. [Link]

  • Nangaku, M., & Eckardt, K.-U. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC. [Link]

Sources

Exploratory

Unlocking the Pharmacological Versatility of the 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Scaffold

A Technical Whitepaper on Mechanisms, Applications, and Experimental Validation Prepared for Researchers, Application Scientists, and Drug Development Professionals Executive Summary: The Privileged Chemotype In modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Mechanisms, Applications, and Experimental Validation Prepared for Researchers, Application Scientists, and Drug Development Professionals

Executive Summary: The Privileged Chemotype

In modern drug discovery, certain chemical architectures transcend single-target applications, acting as "privileged scaffolds." As a Senior Application Scientist, I frequently utilize the 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core (CAS 1206970-39-9)[1] as a foundational building block. This spirohydantoin derivative consists of a piperidine ring fused to a hydantoin ring.

The specific dimethylation at the N1 and N3 positions of the hydantoin ring is a deliberate synthetic choice: it eliminates hydrogen bond donors, significantly lowering the topological polar surface area (tPSA). This structural tuning is causal to the scaffold's high blood-brain barrier (BBB) penetrance. Consequently, while the base spirohydantoin core is famous for peripheral targets like Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), the 1,3-dimethyl variant is highly prized for central nervous system (CNS) applications, notably as a Delta Opioid Receptor (DOR) agonist and an Emopamil Binding Protein (EBP) inhibitor.

G Core 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Privileged Scaffold) HIF HIF-PHD1-3 Pan-Inhibition (Anemia Therapeutics) Core->HIF Metal Chelation (Fe2+/Mn2+) DOR Delta Opioid Receptor Agonism (Analgesics) Core->DOR Orthosteric Binding (Biased Agonism) EBP EBP Sterol Isomerase Inhibition (Remyelination) Core->EBP Carbocation Mimicry (Protonated Amine)

Fig 1. Divergent pharmacological targeting of the spirohydantoin scaffold.

Core Mechanisms of Action

Pathway I: Emopamil Binding Protein (EBP) Inhibition (CNS Remyelination)

In the context of multiple sclerosis (MS) therapeutics, the 1,3-dimethyl spirohydantoin core has been optimized into brain-penetrant EBP inhibitors[2]. EBP is a sterol isomerase critical to the cholesterol biosynthesis pathway.

  • Mechanistic Causality: The basic secondary/tertiary amine at the 8-position of the spiro-piperidine ring becomes protonated at physiological pH (7.4). This protonated state perfectly mimics the carbocationic sterol intermediate naturally formed during EBP catalysis. By acting as a transition-state analog, the compound competitively inhibits EBP, driving the accumulation of zymostenol, which subsequently triggers oligodendrocyte progenitor cell (OPC) differentiation and myelin repair.

Pathway II: Delta Opioid Receptor (DOR) Biased Agonism

The scaffold has been identified as a novel chemotype for DOR-selective agonism[3].

  • Mechanistic Causality: Traditional DOR agonists often induce seizures due to high β-arrestin 2 recruitment. The rigid spirocyclic geometry of the 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core locks the pharmacophore into an orientation that preferentially stabilizes the Gi/o-coupled active state of the receptor over the β-arrestin-coupled state. This "biased agonism" reduces cAMP production (providing analgesia) while mitigating seizure liabilities.

Pathway III: HIF-PHD Pan-Inhibition

While the 1,3-dimethyl variant is CNS-focused, substituting the hydantoin nitrogens with bulkier, acidic groups yields potent peripheral pan-inhibitors of HIF-PHD1-3[4].

  • Mechanistic Causality: The spirohydantoin core acts as a bidentate ligand. It displaces the native 2-oxoglutarate (2-OG) co-substrate and directly chelates the active-site Fe(II) via the tertiary amine of the piperidine ring and an adjacent heteroatom. This chelation prevents the hydroxylation of HIF-1α/2α, rescuing it from proteasomal degradation and promoting the transcription of erythropoietin (EPO).

HIF_Pathway Drug Spirohydantoin Derivative PHD HIF-PHD Enzyme (Active) Drug->PHD Inhibits HIFa HIF-1α / HIF-2α (Stabilized) PHD->HIFa Prevents Degradation Nucleus Nuclear Translocation & Dimerization HIFa->Nucleus EPO EPO Transcription (Erythropoiesis) Nucleus->EPO

Fig 2. Mechanism of HIF-α stabilization via PHD inhibition by spirohydantoins.

Quantitative Pharmacodynamics

The following table synthesizes the binding affinities and cellular potencies of representative spirohydantoin derivatives across their respective target classes, demonstrating the scaffold's tunability.

Target SystemRepresentative DerivativeBinding Affinity (Ki / IC50)Primary Cellular EffectOff-Target / Safety Considerations
EBP Isomerase Compound 3b (Hydantoin-based)Ki = 11 nMZymostenol Accumulation (EC50 = 5 nM)GPCR promiscuity mitigated by steric bulk
DOR (Opioid) Compound 3 (Spiro-derivative)Ki = 0.85 μMcAMP ↓ (Biased Agonism)MOR cross-reactivity monitored via [3H]DAMGO
HIF-PHD2 Compound 11l (Pan-PHDi)IC50 = 12 nMHIF-α Stabilization (EPO ↑)hERG liability eliminated via acidic functionalization

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in causality checks and orthogonal controls to prevent false positives—a critical requirement when working with privileged scaffolds that may exhibit polypharmacology.

Workflow S1 Step 1: Affinity Selection MS (Hit Identification) S2 Step 2: Radioligand / Catalytic Assays (Determine Ki / IC50) S1->S2 S3 Step 3: Cellular Functional Assays (cAMP / PathHunter) S2->S3 S4 Step 4: In Vivo Pharmacokinetics (Rodent Efficacy Models) S3->S4

Fig 3. High-throughput experimental workflow for spirohydantoin validation.

Protocol A: Competitive Radioligand Binding Assay for DOR Agonism

Purpose: To quantify the binding affinity of 1,3-dimethyl spirohydantoin derivatives to the Delta Opioid Receptor.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human DOR. Resuspend in 4°C assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Causality Note: Mg2+ is included to stabilize the receptor-G-protein complex, ensuring the assay measures the high-affinity agonist binding state.

  • Radioligand Selection: Use 3.3 nM of the agonist radioligand [3H][D-Pen2,D-Pen5]enkephalin (DPDPE).

    • Causality Note: We use DPDPE instead of an antagonist like [3H]naltrindole because agonist radioligands are sensitive to the functional coupling state of the receptor, directly aligning with our search for biased agonists.

  • Compound Incubation: Incubate membranes (7 µ g/well ) with the radioligand and varying concentrations of the spirohydantoin derivative (10 pM to 10 μM) for 60 minutes at 25°C.

  • Self-Validation Step (GTPγS Shift): In a parallel control plate, add 10 μM GTPγS.

    • Validation Logic: GTPγS uncouples the G-protein from the receptor. If the spirohydantoin is a true agonist targeting the active state, its apparent affinity will drastically drop (rightward shift in the IC50 curve) in the presence of GTPγS. If no shift occurs, the assay is flawed, or the compound is an antagonist.

  • Filtration & Measurement: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol B: HIF-PHD2 Catalytic Activity and Metal Chelation Assay

Purpose: To validate the competitive metal-chelation mechanism of spirohydantoin derivatives against HIF-PHD2.

  • Enzyme Preparation: Express and purify truncated human PHD2.

  • Crystallographic Surrogate (Mn Substitution): For structural validation and specific binding assays, substitute the native Fe(II) cofactor with Mn(II) [5].

    • Causality Note: Fe(II) rapidly oxidizes to Fe(III) in aerobic aqueous environments, destroying the octahedral coordination geometry and inactivating the enzyme. Mn(II) is oxidation-resistant and perfectly mimics the Fe(II) geometry, allowing stable resolution of the spirohydantoin's chelation pose.

  • Reaction Assembly: Combine PHD2 (50 nM), varying concentrations of the spirohydantoin inhibitor, and a biotinylated HIF-1α peptide substrate in assay buffer (50 mM HEPES, 50 mM KCl, 1 mM TCEP, pH 7.4).

  • Self-Validation Step (Fe(II) Titration): Run the assay at three distinct concentrations of Fe(II) (e.g., 1 μM, 10 μM, 50 μM).

    • Validation Logic: If the compound acts via active-site metal chelation, increasing the Fe(II) concentration will competitively outcompete the drug, resulting in a proportional increase in the measured IC50. If the IC50 remains static, the compound is acting via an allosteric mechanism, invalidating the primary hypothesis.

  • Detection: Initiate the reaction by adding 2-oxoglutarate (2-OG). After 30 minutes, quench with EDTA and detect the hydroxylated peptide using a europium-labeled Von Hippel-Lindau (VHL) protein via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Conclusion

The 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core is a testament to the power of privileged scaffolds in medicinal chemistry. By understanding the causality behind its structural features—such as how dimethylation enhances BBB penetrance or how the basic piperidine amine mimics sterol carbocations—researchers can rationally redirect this single chemotype toward entirely distinct therapeutic areas, from MS remyelination to non-convulsive analgesia.

References

  • Cassell, R. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC / NIH.[Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Deshmukh, V. A., et al. (2024). Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Chowdhury, R., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. PMC / NIH.[Link]

Sources

Foundational

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS number

An In-depth Technical Guide to 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Authored by: A Senior Application Scientist Foreword for the Modern Drug Discovery Professional In the landscape of contemporary drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Authored by: A Senior Application Scientist

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the pursuit of novel scaffolds that offer both therapeutic efficacy and refined safety profiles is paramount. The spirocyclic hydantoin framework, exemplified by 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, represents a compelling chemotype with demonstrated potential across a range of therapeutic targets. This guide is crafted for the discerning researcher and drug development professional, providing a comprehensive technical overview of this promising molecule. We will delve into its fundamental properties, synthesis, and burgeoning applications, offering not just data, but a narrative of scientific inquiry and potential.

Section 1: Core Molecular Attributes

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic organic compound featuring a spiro-fused piperidine and a dimethylated hydantoin ring. This unique three-dimensional structure is a key determinant of its biological activity.

Chemical Identity

The definitive identifier for the hydrochloride salt of this compound is its Chemical Abstracts Service (CAS) number.

  • Compound Name: 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

  • CAS Number: 1206970-39-9

  • Molecular Formula (HCl salt): C₉H₁₅N₃O₂ · HCl

  • Molecular Weight (HCl salt): 233.7 g/mol

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for assessing the compound's suitability for various experimental and formulation contexts.

PropertyValueSource
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature
InChI Key (HCl salt) AJRHDTGMALYLNR-UHFFFAOYSA-N

Section 2: Synthesis and Manufacturing

Conceptual Synthetic Workflow

The synthesis of the broader class of 1,3,8-triazaspiro[4.5]decane-2,4-diones often involves the reaction of a piperidone precursor with a source of cyanide and ammonia or an amine, followed by rearrangement and cyclization. For the N,N'-dimethylated target, a multi-step process is anticipated.

A likely synthetic approach would involve the initial formation of the spiro-hydantoin core, followed by methylation. The following diagram illustrates a conceptual workflow.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Methylation cluster_3 Final Product N-Boc-4-piperidone N-Boc-4-piperidone Bucherer-Bergs Reaction Bucherer-Bergs Reaction N-Boc-4-piperidone->Bucherer-Bergs Reaction KCN KCN KCN->Bucherer-Bergs Reaction (NH4)2CO3 (NH4)2CO3 (NH4)2CO3->Bucherer-Bergs Reaction Spirohydantoin Intermediate Spirohydantoin Intermediate Bucherer-Bergs Reaction->Spirohydantoin Intermediate Dimethylation Dimethylation Spirohydantoin Intermediate->Dimethylation Methylating Agent (e.g., MeI) Methylating Agent (e.g., MeI) Methylating Agent (e.g., MeI)->Dimethylation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Dimethylation Target Compound Target Compound Dimethylation->Target Compound

Caption: Conceptual workflow for the synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on established synthetic transformations for similar molecules.

Step 1: Synthesis of the Spirohydantoin Core

  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as ethanol/water, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

  • Heat the reaction mixture in a sealed vessel at 60-80°C for 12-24 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude spirohydantoin product.

  • Filter, wash with water, and dry the precipitate to yield the N-Boc protected spirohydantoin intermediate.

Step 2: N,N'-Dimethylation

  • Suspend the N-Boc protected spirohydantoin (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (2.2 equivalents), portion-wise at 0°C.

  • Allow the mixture to stir for 30 minutes, then add a methylating agent, such as methyl iodide (2.5 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude dimethylated product in a suitable solvent, such as dioxane or methanol.

  • Add a solution of hydrochloric acid in the corresponding solvent.

  • Stir the mixture to allow for the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • The product may precipitate out of solution or can be obtained by removal of the solvent under reduced pressure.

  • Purify the final product by recrystallization or chromatography.

Section 3: Applications in Drug Discovery and Development

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant activity at several important biological targets.

δ-Opioid Receptor Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective agonists for the δ-opioid receptor (DOR).[1][2] The DOR is a promising target for the treatment of neurological and psychiatric disorders, including chronic pain and depression.[2][3]

  • Mechanism of Action: These compounds act as agonists at the DOR, which is a G-protein coupled receptor (GPCR). Upon binding, they are thought to initiate downstream signaling cascades that can modulate neuronal excitability and pain perception. A notable feature of some of these novel agonists is their potential for G-protein signaling bias, with lower recruitment of β-arrestin.[2][3] This is a highly desirable property in modern GPCR drug discovery, as it may separate the therapeutic effects from adverse effects such as tachyphylaxis and seizures that have plagued previous DOR agonists.[2][3]

The following diagram illustrates the proposed signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative DOR δ-Opioid Receptor (GPCR) Ligand->DOR Binds to G_Protein Gαi/o DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Excitability cAMP->Neuronal_Activity Analgesia Analgesic Effects Neuronal_Activity->Analgesia

Caption: Proposed mechanism of action for DOR agonism.

Other Potential Applications

While the agonism at DORs is a prominent area of research, the versatility of the spirohydantoin scaffold lends itself to other therapeutic applications. Research into related structures has indicated potential as:

  • Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: This application is being explored for the treatment of anemia.

  • Myelostimulators: Certain derivatives have shown the ability to accelerate the regeneration of lymphocytes and granulocytes, suggesting a role in treating myelosuppression.[4]

Section 4: Conclusion and Future Directions

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs represent a class of compounds with significant therapeutic potential. The unique spirocyclic structure provides a rigid framework that can be functionalized to achieve high affinity and selectivity for various biological targets. The identification of this chemotype as a biased agonist of the δ-opioid receptor is particularly exciting and opens new avenues for the development of safer and more effective analgesics and treatments for mood disorders.

Future research will likely focus on a deeper exploration of the structure-activity relationships within this class of compounds to optimize their pharmacokinetic and pharmacodynamic properties. Furthermore, the potential for this scaffold to interact with other targets warrants further investigation, potentially expanding its therapeutic utility.

References

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione. PubChem. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 389(3), 301–309. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

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Exploratory

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives in Modern Drug Discovery: A Technical Guide to Scaffold Optimization and Pharmacological Profiling

Executive Summary As drug discovery pivots toward highly selective, conformationally restricted scaffolds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) core has emerged as a privileged chemotype. From an a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective, conformationally restricted scaffolds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) core has emerged as a privileged chemotype. From an application scientist's perspective, the value of this scaffold lies in its rigid, non-planar spirocyclic architecture, which enables precise 3D vector mapping of pharmacophores while minimizing the entropic penalty upon target binding.

This technical whitepaper explores the hit-to-lead optimization and pharmacological profiling of these derivatives across two distinct therapeutic axes: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) pan-inhibition for the treatment of anemia[1][2], and biased Delta Opioid Receptor (DOR) agonism for inflammatory pain management[3][4].

Structural Rationale: The Spirohydantoin Advantage

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold consists of a piperidine ring spiro-fused at the C4 position to the C5 position of a hydantoin ring.

  • The Piperidine Domain (N8): Provides a basic center crucial for ionic interactions, such as binding to conserved aspartate residues within G-Protein Coupled Receptor (GPCR) orthosteric sites.

  • The Hydantoin Domain (N1, N3, C2=O, C4=O): Offers a dense array of hydrogen bond donors and acceptors.

  • The Spiro Center (C5): Locks the molecule into a rigid conformation, projecting substituents into distinct spatial quadrants. This structural rigidity is the primary causal factor for the high target selectivity observed in these derivatives.

Therapeutic Axis I: HIF-PHD1–3 Pan-Inhibition for Anemia

Mechanistic Rationale & Causality

Anemia treatment has historically relied on intravenous recombinant erythropoietin (rhEPO). An alternative oral strategy involves inhibiting the PHD family of enzymes (PHD1–3). Under normoxic conditions, PHD enzymes hydroxylate Hypoxia-Inducible Factor alpha (HIF- α ), targeting it for proteasomal degradation. By inhibiting PHD, HIF- α is stabilized, leading to the endogenous transcriptional upregulation of EPO[2].

Merck Research Laboratories identified spirooxindoles via Affinity Selection Mass Spectrometry (AS-MS), which were subsequently optimized into the more metabolically stable 1,3,8-triazaspiro[4.5]decane-2,4-diones[1][2].

Overcoming hERG Liability via Acidic Functionalization

A critical bottleneck in the optimization of early spirohydantoin derivatives was significant off-target binding to the hERG potassium channel, a known liability for drug-induced long QT syndrome.

  • The Causality: The lipophilic basic amine of the piperidine ring interacted with aromatic residues (Tyr652, Phe656) within the hERG channel pore.

  • The Solution: By systematically introducing acidic functionality (e.g., carboxylic acids) to the molecular periphery, researchers lowered the overall pKa and lipophilicity of the derivatives. This successfully abolished hERG binding while maintaining sub-10 nM potency against PHD2, resulting in the first reported examples of orally bioavailable hydantoin derivatives with excellent preclinical pharmacokinetics[1][2].

Therapeutic Axis II: Biased δ-Opioid Receptor (DOR) Agonism

The Challenge of Classical DOR Agonists

The Delta Opioid Receptor (DOR) is a highly validated clinical target for chronic pain and migraines. However, classical DOR agonists, such as SNC80, suffer from severe liabilities—most notably, the induction of seizures and rapid tachyphylaxis (tolerance)[3]. These adverse effects are causally linked to the robust recruitment of β -arrestin 2 following receptor activation[3][4].

G-Protein Biased Signaling

Researchers at Purdue University screened a 4,330-compound GPCR library and identified novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives that act as DOR-selective agonists[3]. Molecular dynamics (MD) simulations confirmed that this chemotype fits logically into the DOR orthosteric pocket[3].

Crucially, these derivatives exhibit biased agonism . They stabilize the active conformation of the receptor required for G-protein signaling (mediating analgesia) but fail to induce the intracellular loop phosphorylation required for β -arrestin 2 recruitment[3]. This biased profile provides robust anti-allodynic efficacy in complete Freund's adjuvant (CFA) inflammatory pain models without the seizure liabilities of SNC80[3][4].

DOR_Signaling Spiro 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative DOR Delta Opioid Receptor (DOR) Spiro->DOR Selective Binding GProt G-protein Pathway (Analgesia) DOR->GProt Biased Agonism (High Efficacy) BArr β-Arrestin 2 Pathway (Tolerance/Seizures) DOR->BArr Low Efficacy

Biased signaling of spirohydantoin derivatives at the Delta Opioid Receptor.

Quantitative Pharmacological Profiling

To synthesize the data across both discovery programs, the following table summarizes the distinct pharmacological profiles achieved through targeted functionalization of the spirohydantoin core.

Derivative ClassPrimary TargetTherapeutic IndicationKey Structural ModificationPrimary Assay PotencyOff-Target Liability Resolved
Spirohydantoin Pan-Inhibitors HIF-PHD1, 2, 3AnemiaIntroduction of acidic functionalityIC 50​ < 10 nM (PHD2)hERG channel binding
Biased Spirohydantoin Agonists Delta Opioid ReceptorInflammatory PainOrthosteric pocket vector mappingEC 50​ < 1 μ M (cAMP reduction) β -arrestin 2 recruitment

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the core workflows used in the synthesis and profiling of these derivatives.

High-Throughput Experimentation (HTE) for C-N Cross-Coupling

Traditional cross-coupling optimization is low-throughput and consumes significant API. HTE allows for the simultaneous evaluation of multiple catalytic conditions, identifying the optimal thermodynamic environment for challenging spiro-fused amines[1][2].

HTE_Workflow S1 Spirohydantoin Core Prep S2 HTE Plate Setup (Catalysts/Bases) S1->S2 S3 Microscale C-N Cross-Coupling S2->S3 S4 LC-MS Analysis & Yield Check S3->S4 S5 Scale-up of Optimal Hit S4->S5

HTE workflow for optimizing spirohydantoin C-N cross-coupling reactions.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the Boc-protected 1,3,8-triazaspiro[4.5]decane-2,4-dione core in anhydrous dioxane to a stock concentration of 0.1 M.

  • Automated Dispensing: Using an automated liquid handler, dispense 1.0 μ mol of the spirohydantoin core into a 96-well glass-lined microtiter plate pre-dosed with a library of aryl halides (1.2 eq).

  • Catalyst/Base Matrix: Add Palladium precatalysts (5 mol%), phosphine ligands (e.g., BrettPhos, RuPhos; 10 mol%), and inorganic bases (e.g., K 3​ PO 4​ or LiHMDS, 2.0 eq) to their respective matrix wells.

  • Reaction Execution: Seal the plate under an inert argon atmosphere. Heat to 80°C for 12 hours on a specialized shaker block to ensure uniform mixing.

  • Quenching & LC-MS Validation: Cool the plate to room temperature, quench with 50 μ L of acetonitrile/water (1:1), and filter through a 0.2 μ m membrane. Analyze via LC-MS. Yields are self-validated by integrating the product peak area relative to an internal biphenyl standard.

DiscoverX PathHunter β -Arrestin 2 Recruitment Assay

To validate that the anti-allodynic effects of the DOR agonists are not accompanied by SNC80-like liabilities, the compound must be screened for β -arrestin 2 recruitment[3][4]. This assay utilizes Enzyme Fragment Complementation (EFC) to provide a luminescent readout directly proportional to recruitment efficacy[3].

Step-by-Step Protocol:

  • Cell Culture: Plate CHO-K1 cells expressing human DOR and β -arrestin 2 (fused to ProLink and Enzyme Acceptor fragments of β -galactosidase) in 384-well white opaque plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10-point serial dilution of the spirohydantoin derivative in assay buffer (HBSS + 20 mM HEPES) starting at 10 μ M.

    • Internal Controls: Use SNC80 (10 μ M) as a positive control for maximum recruitment, and 0.02% DMSO as a vehicle baseline.

  • Stimulation: Add 5 μ L of the compound dilutions to the respective wells. Incubate for 90 minutes at 37°C to allow for receptor activation and potential β -arrestin recruitment.

  • Detection: Add 10 μ L of PathHunter detection reagent (containing the chemiluminescent substrate). Incubate in the dark at room temperature for 60 minutes.

  • Readout & Validation: Measure chemiluminescence using a multi-mode microplate reader. Calculate the E max​ and EC 50​ relative to the SNC80 positive control. A successfully biased spirohydantoin agonist will display an E max​ < 20% of the SNC80 response.

Conclusion

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a triumph of rational drug design. By leveraging its rigid spirocyclic geometry, researchers have successfully navigated complex pharmacological landscapes—from eliminating hERG liabilities in HIF-PHD inhibitors to engineering G-protein biased signaling in DOR agonists. As high-throughput experimentation and structural biology continue to evolve, this versatile chemotype will undoubtedly serve as the foundation for future first-in-class therapeutics.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. URL:[Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2945–2959. URL:[Link]

Sources

Foundational

The Biological Activity of Spirohydantoin Compounds: A Technical Guide to Pharmacological Mechanisms and Assay Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privileged Spirohydantoin Scaffold In medicinal chemistry, a "privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Spirohydantoin Scaffold

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The spirohydantoin ring system—characterized by a nonaromatic five-membered hydantoin heterocycle fused via a single spiro carbon to a secondary ring (often a chroman, fluorene, or tetralone derivative)—is a quintessential example of such a scaffold[1].

The unique spatial geometry of the spiro junction forces the molecule into a rigid, three-dimensional conformation. This structural rigidity minimizes the entropic cost of target binding while allowing the precise orientation of hydrogen-bond donors/acceptors (via the hydantoin imide and carbonyl groups) and hydrophobic bulk (via the fused ring systems)[2][3]. Consequently, spirohydantoin derivatives exhibit a remarkably broad pharmacological profile, functioning as potent aldose reductase inhibitors (ARIs), anticonvulsants, anticancer agents, and antimicrobial compounds[1][4].

This whitepaper synthesizes the mechanistic biology, structure-activity relationships (SAR), and experimental validation protocols for spirohydantoin compounds, providing a comprehensive guide for preclinical development.

Aldose Reductase Inhibition: The Flagship Application

Mechanistic Grounding: The Polyol Pathway

The most extensively validated biological activity of spirohydantoins is the inhibition of Aldose Reductase (AR, EC 1.1.1.21)[3]. AR is the rate-limiting enzyme in the polyol pathway, responsible for reducing intracellular glucose to sorbitol utilizing NADPH as a cofactor[3]. Under normoglycemic conditions, this pathway accounts for a negligible fraction of glucose metabolism. However, during chronic hyperglycemia (diabetes mellitus), AR activity surges, leading to massive intracellular sorbitol accumulation[2]. Because sorbitol is highly hydrophilic and does not readily cross cell membranes, its accumulation induces severe osmotic stress, oxidative damage, and the depletion of NADPH, ultimately driving diabetic complications such as cataracts, neuropathy, and retinopathy[2][5].

PolyolPathway Glucose Glucose AR Aldose Reductase (AR) (NADPH -> NADP+) Glucose->AR Hyperglycemia Sorbitol Sorbitol (Osmotic Stress / Cataracts) AR->Sorbitol Rate-limiting step SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose SDH->Fructose Spirohydantoin Spirohydantoin ARIs (Sorbinil, Fidarestat) Spirohydantoin->AR Competitive Inhibition

Polyol pathway mechanism and therapeutic intervention by spirohydantoin aldose reductase inhibitors.

Structure-Activity Relationships: Sorbinil vs. Fidarestat

Spirohydantoins are highly tissue-penetrant compared to carboxylic acid-class ARIs (e.g., zopolrestat), making them superior candidates for targeting neural and ocular tissues[6][7].

  • Sorbinil: The foundational spirohydantoin ARI, sorbinil, was the first compound proven to prevent and even reverse the entire cataractogenic process in diabetic rat models by normalizing lens sorbitol levels and restoring fiber contour[2][5]. Crystallographic studies reveal that the hydantoin ring of sorbinil occupies the anion pocket of the AR active site, while the chroman ring engages in hydrophobic interactions with residues Trp20, Trp111, Phe122, and Trp219[2][3]. However, sorbinil lacks direct hydrogen bonds with the enzyme's main-chain atoms and suffers from poor selectivity against the closely related aldehyde reductase, leading to adverse hypersensitivity reactions in clinical trials[3][6].

  • Fidarestat: To engineer higher affinity and selectivity, fidarestat was developed by adding a carbamoyl substituent at the 2-position of the sorbinil scaffold[2]. This critical modification allows fidarestat to form direct hydrogen bonds within the active site (e.g., with Leu300), drastically increasing its binding affinity and selectivity for AR over aldehyde reductase[3].

Quantitative Data Summary

The structural evolution from sorbinil to fidarestat yields profound differences in target affinity, as summarized below:

CompoundStructural ModificationHuman AR IC50 (nM)Rat AR IC50 (nM)Selectivity (AR vs. Aldehyde Reductase)Primary Binding Mechanism
Sorbinil Base spirohydantoin chroman2000900Low (~1:1)Hydrophobic (Trp20, Trp111)[3]
Fidarestat Addition of 2-carbamoyl group935HighH-bonding (Leu300) + Hydrophobic[3]

Note: In vivo pharmacokinetic studies in cynomolgus monkeys demonstrate that spirohydantoins generally exhibit significantly longer biphasic elimination half-lives than their spirosuccinimide counterparts, contributing to their sustained systemic efficacy[8].

Emerging Frontiers: Anticancer and Antimicrobial Activity

Beyond metabolic disorders, the spirohydantoin scaffold is actively investigated in oncology and infectious diseases.

Overcoming Multidrug Resistance in Oncology

A major hurdle in cancer chemotherapy is the overexpression of ATP-dependent drug-efflux pumps, specifically P-glycoprotein (Pgp/ABCB1), which actively extrudes cytotoxic agents from tumor cells[4]. Recent in vitro studies demonstrate that specific spirohydantoin derivatives can inhibit Pgp activity in mouse lymphoma cells, thereby restoring the intracellular accumulation of co-administered chemotherapeutics[4].

Furthermore, novel spirohydantoins, such as derivatives of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione containing a 4-acetylphenylpiperazinylalkyl moiety, have shown direct antiproliferative effects. These compounds induce growth inhibition and apoptosis in human leukemia cells and exhibit high tumor-targeting selectivity against SW480, SW620, and PC3 solid tumor cell lines[4][9].

Antimicrobial and Anti-inflammatory Properties

Spirohydantoin derivatives also exhibit transition metal-chelating properties. They act as potent inhibitors of iron- and copper-catalyzed ascorbate oxidation in vitro[10]. Because transition metal-catalyzed oxidative stress is a primary driver of endotoxin-related inflammatory diseases (such as sepsis and uveitis), the metal-binding capacity of the spirohydantoin group provides a dual mechanism of action: inhibiting AR-mediated inflammatory signaling while directly neutralizing reactive oxygen species (ROS) generation[7][10].

Experimental Workflows & Protocols

To ensure rigorous, reproducible evaluation of novel spirohydantoin derivatives, the following self-validating protocol details the in vitro kinetic assessment of Aldose Reductase inhibition.

In Vitro Aldose Reductase Kinetic Assay Protocol

Causality & Rationale: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as AR reduces the substrate (DL-glyceraldehyde)[3]. By utilizing initial rate kinetics, we ensure that substrate depletion or product inhibition does not confound the IC50 calculation.

Materials Required:

  • Recombinant Human Aldose Reductase (rhAR)

  • Assay Buffer: 100 mM Sodium Phosphate (pH 6.2)

  • Cofactor: 0.1 mM NADPH

  • Substrate: 10 mM DL-glyceraldehyde

  • Test Compounds (Spirohydantoins dissolved in DMSO; final DMSO concentration <1% to prevent enzyme denaturation)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer and equilibrate to 25°C. Thaw rhAR on ice to prevent thermal degradation.

  • Compound Dilution: Prepare a 10-point serial dilution of the spirohydantoin test compound in DMSO. Self-Validation Step: Include Sorbinil as a positive control and a DMSO-only well as a negative (vehicle) control.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, combine 100 µL Assay Buffer, 20 µL rhAR, 20 µL NADPH, and 2 µL of the test compound. Incubate at 25°C for 10 minutes. Rationale: Pre-incubation allows compounds that exhibit slow-binding kinetics (like many spirohydantoins) to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add 20 µL of DL-glyceraldehyde to all wells to initiate the catalytic reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 5 minutes at 30-second intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic (4PL) regression model to determine the IC50.

ARI_Workflow Step1 Step 1: Enzyme Prep Recombinant Human AR Step2 Step 2: Compound Incubation Spirohydantoin + NADPH Step1->Step2 Step3 Step 3: Substrate Addition DL-Glyceraldehyde Step2->Step3 Step4 Step 4: Kinetic Readout Absorbance at 340 nm Step3->Step4 Step5 Step 5: Data Analysis IC50 Calculation Step4->Step5

Step-by-step high-throughput screening workflow for evaluating spirohydantoin ARI efficacy.

Conclusion

The spirohydantoin scaffold remains a cornerstone of rational drug design. By enforcing a rigid, three-dimensional spatial arrangement, these compounds achieve exceptional target affinity and tissue penetrance. While their legacy is rooted in the inhibition of aldose reductase for the management of diabetic complications[2][5], modern structural modifications are successfully pivoting this privileged scaffold toward critical unmet needs in oncology and antimicrobial resistance[4][9]. Future development must continue to leverage structure-based drug design—such as optimizing hydrogen-bond networks within the catalytic pocket—to maximize selectivity and minimize off-target toxicity.

References

  • Biological Activity of Hydantoin Derivatives on P-Glycoprotein (ABCB1) of Mouse Lymphoma Cells | Anticancer Research. iiarjournals.org. URL: [Link]

  • Correlation of structure and potential pharmacological activity of spirohidantoins derived from α-Tetralone. researcher.life. URL: [Link]

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. intechopen.com. URL: [Link]

  • A Selective Aldose Reductase Inhibitor of a New Structural Class Prevents or Reverses Early Retinal Abnormalities in Experimental Diabetic Retinopathy. diabetesjournals.org. URL: [Link]

  • 6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): Its Absolute Configuration and Interactions with the Aldose Reductase by X-ray Crystallography. acs.org. URL: [Link]

  • Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor. nih.gov. URL: [Link]

  • Pharmacokinetics and efficacy of structurally related spirohydantoin and spirosuccinimide aldose reductase inhibitors. tandfonline.com. URL: [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. nih.gov. URL: [Link]

  • Spirohydantoin inhibitors of aldose reductase inhibit iron- and copper-catalysed ascorbate oxidation in vitro. nih.gov. URL: [Link]

  • A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases. nih.gov. URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Experimental Utility of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs in Modern Drug Discovery

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, including its N-methylated derivative 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has emerged as a privileged structure in medicinal chemistry. Its rigid, thr...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, including its N-methylated derivative 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional spirocyclic core provides a unique framework for presenting pharmacophoric features in precise orientations, leading to interactions with a variety of biological targets. This guide provides an in-depth exploration of the experimental applications of this chemical series, focusing on its roles as a novel delta-opioid receptor agonist, a pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases, and a myelostimulating agent. The protocols detailed herein are designed for researchers in pharmacology, drug discovery, and translational medicine, offering a blend of established methodologies and the rationale behind experimental design.

Part 1: Selective Agonism at the Delta-Opioid Receptor (DOR)

The delta-opioid receptor (DOR) is a compelling G-protein coupled receptor (GPCR) target for the treatment of various neurological and psychiatric disorders, including chronic pain and depression.[1][2] However, the development of clinically successful DOR agonists has been hampered by adverse effects such as seizures and tachyphylaxis, which are often associated with certain chemotypes like SNC80.[1][2] Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of DOR-selective agonists with a potentially improved safety profile, characterized by a bias towards G-protein signaling over β-arrestin recruitment.[1][2]

Mechanism of Action: Biased Agonism

Biased agonism is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. In the case of these spiro-compounds, the desired pathway is G-protein signaling, which is associated with the therapeutic analgesic effects of DOR activation. The alternative pathway, β-arrestin recruitment, is linked to receptor desensitization, tolerance, and some adverse effects. The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to be potent activators of G-protein signaling with minimal β-arrestin recruitment, making them attractive candidates for further development.[1][2]

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1,3-Dimethyl-1,3,8- triazaspiro[4.5]decane- 2,4-dione Derivative DOR Delta-Opioid Receptor (DOR) Ligand->DOR Binds G_Protein Gαi/o Protein DOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Minimally Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia Leads to Adverse_Effects Adverse Effects & Tolerance Beta_Arrestin->Adverse_Effects

Caption: Biased agonism of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative at the DOR.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the DOR.

  • Materials:

    • Cell membranes expressing the human DOR (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]DPDPE or [³H]Naltrindole.

    • Non-specific binding control: Naloxone.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution in DMSO.

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound or vehicle.

    • For non-specific binding, add a high concentration of naloxone.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. cAMP GloSensor™ Assay

This assay measures the functional potency and efficacy of the compound in inhibiting adenylyl cyclase activity via Gi/o protein coupling.

  • Materials:

    • HEK293 cells co-expressing the human DOR and the GloSensor™-22F cAMP plasmid.

    • GloSensor™ Reagent.

    • Forskolin (to stimulate cAMP production).

    • Test compound.

    • Cell culture medium.

    • Luminometer.

  • Procedure:

    • Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

    • Equilibrate the cells with GloSensor™ Reagent in CO2-independent medium.

    • Add serial dilutions of the test compound and incubate.

    • Stimulate the cells with forskolin.

    • Measure luminescence using a luminometer.

    • Plot the dose-response curve to determine the EC50 and Emax values for the inhibition of cAMP production.

3. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated DOR.

  • Materials:

    • CHO cells co-expressing the DOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

    • PathHunter® detection reagents.

    • Test compound.

    • Luminometer.

  • Procedure:

    • Plate the cells in a white 96-well plate.

    • Add serial dilutions of the test compound and incubate.

    • Add the PathHunter® detection reagents according to the manufacturer's protocol.

    • Measure the chemiluminescent signal.

    • Plot the dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Compound Type Binding Affinity (Ki) cAMP Inhibition (EC50) β-Arrestin Recruitment (EC50) Bias Factor
1,3,8-Triazaspiro[4.5]decane-2,4-dione DerivativeSub-micromolarSub-micromolarMicromolar or higherG-protein biased
SNC80 (Reference)NanomolarNanomolarNanomolarBalanced or β-arrestin biased

Part 2: Pan-Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has also been identified as a potent pan-inhibitor of the HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[3][4] These enzymes are key regulators of the stability of HIF-α subunits. By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of hypoxia-responsive genes, including erythropoietin (EPO). This mechanism makes them promising candidates for the oral treatment of anemia.[3][4]

Mechanism of Action: HIF Stabilization

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and proteasomal degradation. The spirohydantoin inhibitors block this hydroxylation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, stimulating the production of EPO and promoting red blood cell formation.

HIF_PHD_Inhibition cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIF_alpha HIF-α PHD PHD1-3 HIF_alpha->PHD Substrate Hydroxylation Prolyl Hydroxylation PHD->Hydroxylation VHL VHL Hydroxylation->VHL Recruits Degradation Proteasomal Degradation VHL->Degradation Inhibitor 1,3-Dimethyl-1,3,8- triazaspiro[4.5]decane- 2,4-dione Inhibitor->PHD Inhibits HIF_alpha_stabilized HIF-α Nucleus Nucleus HIF_alpha_stabilized->Nucleus Translocates EPO_Gene EPO Gene (HRE) Nucleus->EPO_Gene Binds to EPO_Production ↑ EPO Production EPO_Gene->EPO_Production

Caption: Mechanism of HIF-α stabilization by a PHD inhibitor.

Experimental Protocol: In Vitro PHD2 Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against PHD2.

  • Materials:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate.

    • α-ketoglutarate, Fe(II), and ascorbate as co-factors.

    • Assay buffer (e.g., Tris-HCl with BSA and DTT).

    • Detection system (e.g., TR-FRET or luminescence-based).

    • Test compound.

    • 384-well plates.

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

    • In a 384-well plate, add the assay buffer, PHD2 enzyme, and the test compound.

    • Initiate the reaction by adding the HIF-1α substrate and co-factors.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagents.

    • Read the plate on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Part 3: Myelostimulating Activity

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have also demonstrated myelostimulating properties in preclinical models.[5][6] Specifically, they have been shown to accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow following chemically-induced myelosuppression, suggesting potential applications in treating conditions like neutropenia.[5][6]

Experimental Protocol: In Vivo Myelosuppression and Recovery Model

This protocol outlines a general procedure to evaluate the myelostimulating effects of a test compound in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Laboratory mice (e.g., BALB/c or C57BL/6).

    • Cyclophosphamide (or another myelosuppressive agent).

    • Test compound (1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione).

    • Vehicle for compound administration (e.g., saline, PEG400).

    • Blood collection supplies (e.g., EDTA-coated tubes).

    • Hematology analyzer.

    • Bone marrow collection supplies.

    • Flow cytometer and relevant antibodies (e.g., for lymphocytes and granulocytes).

  • Procedure:

    • Acclimatize animals and divide them into groups (e.g., vehicle control, cyclophosphamide + vehicle, cyclophosphamide + test compound).

    • Induce myelosuppression by administering a single high dose of cyclophosphamide intraperitoneally.

    • Begin daily administration of the test compound or vehicle at a predetermined dose and route (e.g., oral gavage).

    • Collect peripheral blood samples at various time points (e.g., days 3, 7, 10, 14 post-cyclophosphamide).

    • Analyze blood samples for complete blood counts (CBC), paying close attention to white blood cell (WBC), absolute neutrophil count (ANC), and lymphocyte counts.

    • At the end of the study, euthanize the animals and harvest bone marrow from the femurs.

    • Perform flow cytometric analysis on bone marrow cells to quantify the populations of hematopoietic stem and progenitor cells, as well as mature lymphocytes and granulocytes.

    • Compare the recovery of blood cell counts and bone marrow cellularity between the test compound-treated group and the vehicle control group.

Conclusion

The 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a versatile platform for the development of novel therapeutics. Its demonstrated activities as a biased DOR agonist, a pan-HIF PHD inhibitor, and a myelostimulating agent underscore its significance in contemporary drug discovery. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively explore the potential of this and related chemical series in their own experimental programs. As with any research chemical, it is imperative for investigators to independently verify the identity and purity of their materials.[7]

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

  • ResearchGate. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. [Link]

  • Academia.edu. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. [Link]

  • Google Patents. (n.d.). CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

Sources

Application

Application Note: 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a Privileged Scaffold in Neurobiology Drug Discovery

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction to the Spirohydantoin Scaffold In central nervous system (CNS) dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction to the Spirohydantoin Scaffold

In central nervous system (CNS) drug discovery, achieving high target selectivity while maintaining brain penetrance is a persistent challenge. The compound 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (often utilized as a hydrochloride salt, CAS 1206970-39-9) serves as a highly versatile, privileged spirohydantoin building block[1].

The spiro[4.5]decane system provides a rigid, three-dimensional architecture that projects functional groups into distinct vectors. This geometric precision is critical for interacting with complex G-protein coupled receptors (GPCRs) and membrane-bound enzymes in the CNS, making it a foundational core for developing novel neurotherapeutics[2][3].

Mechanistic Applications in Neurobiology

As an Application Scientist, it is crucial to understand why a specific chemotype is selected for a neurobiological target. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been successfully deployed across three distinct neurobiological domains:

Delta Opioid Receptor (DOR) Biased Agonism (Pain & Migraine)

The Challenge: Traditional DOR agonists (e.g., SNC80) are potent analgesics but recruit β -arrestin, leading to rapid receptor internalization, tolerance, and severe adverse effects such as seizures[4]. The Spirohydantoin Solution: Recent high-throughput screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype[2][5]. Molecular docking reveals that this scaffold fits perfectly into the DOR orthosteric pocket, inducing a distinct receptor conformation[4]. This conformation is biased, heavily favoring the therapeutic Gi/o-protein signaling pathway (cAMP inhibition) while minimizing β -arrestin 2 recruitment[2][4]. This causality—structural rigidity leading to conformational bias—provides anti-allodynic efficacy without the traditional seizure risks[2].

Emopamil Binding Protein (EBP) Inhibition (Multiple Sclerosis)

The Challenge: Remyelination in demyelinating diseases requires driving oligodendrocyte precursor cells (OPCs) to mature. The Spirohydantoin Solution: EBP is a sterol isomerase in the cholesterol biosynthesis pathway. Inhibiting EBP causes an accumulation of zymostenol, a signaling lipid that strongly drives OPC differentiation[3]. By functionalizing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a basic amine, researchers created compounds that mimic the carbocationic sterol intermediate formed during the EBP-catalyzed reaction[3][6]. This structural mimicry results in potent, brain-penetrant competitive EBP inhibitors that significantly enhance oligodendrocyte formation[3][7].

5-HT2C Receptor Antagonism (Motor & Psychiatric Disorders)

The Challenge: Isolating the role of specific serotonin receptor subtypes in motor control, particularly in dopamine-depleted states (e.g., Parkinson's disease models). The Spirohydantoin Solution: Derivatives such as RS102221 utilize the spirohydantoin core to achieve extreme selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes[8][9]. This selectivity is used in neuropharmacology to prove that 5-HT2A (not 5-HT2C) agonism drives certain hyperkinetic motor behaviors in dopamine-depleted environments[9].

Experimental Workflows & Pathway Visualizations

To conceptualize the utility of this scaffold, the following diagrams illustrate the drug discovery workflow and the intracellular signaling logic of the resulting derivatives.

Workflow Start 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Core Scaffold) Derivatization Library Synthesis & N8-Alkylation Start->Derivatization Screening High-Throughput CNS Screening Derivatization->Screening DOR Delta Opioid Receptor (DOR) Agonism Indication: Pain & Migraine Screening->DOR EBP Emopamil Binding Protein (EBP) Inhibition Indication: Multiple Sclerosis Screening->EBP HT2C 5-HT2C Receptor Antagonism Indication: Motor/Psychiatric Disorders Screening->HT2C

Figure 1: Divergent neurobiological drug discovery workflow utilizing the spirohydantoin core.

Signaling Ligand Spirohydantoin Derivative Receptor Delta Opioid Receptor (DOR) Ligand->Receptor Gprotein Gi/o Protein Pathway (Therapeutic) Receptor->Gprotein Biased Agonism Arrestin β-Arrestin 2 Pathway (Adverse) Receptor->Arrestin Minimized Recruitment cAMP ↓ cAMP Production Gprotein->cAMP Analgesia Analgesia / Anti-allodynia cAMP->Analgesia Internalization Receptor Internalization Arrestin->Internalization Tolerance Tolerance / Seizures Internalization->Tolerance

Figure 2: Intracellular signaling causality of DOR-biased spirohydantoin agonists.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In neuropharmacology, an assay must contain internal logic to distinguish true compound efficacy from assay artifacts or cytotoxicity.

Protocol A: In Vitro Evaluation of DOR Biased Agonism

Objective: Quantify the bias of spirohydantoin derivatives toward Gi/o-mediated cAMP inhibition versus β -arrestin 2 recruitment. Self-Validation Logic: To reliably measure Gi/o activation (which inhibits adenylate cyclase), we must first stimulate the system using Forskolin to create a high cAMP baseline. A true Gi/o agonist will dose-dependently suppress this spiked luminescence signal. If the Forskolin control fails to raise the baseline, the assay is invalid.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human DOR and a cAMP-sensitive luciferase biosensor (GloSensor) at 15,000 cells/well in a 384-well white plate.

  • Equilibration: Incubate cells with 2 mM D-luciferin in HBSS buffer for 2 hours at room temperature to establish steady-state basal luminescence.

  • Compound Treatment: Prepare a 10-point serial dilution of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative (10 pM to 10 µM). Add compounds to the cells concurrently with 1 µM Forskolin.

  • Gi/o Quantification: Read luminescence after 15 minutes. Calculate the EC50​ based on the suppression of the Forskolin-induced signal[4].

  • Arrestin Counter-Screen: In parallel, utilize a PathHunter enzyme complementation assay (DiscoverX). Treat cells with the same compound dilution series for 90 minutes. A highly biased spirohydantoin will show an Emax​ for β -arrestin recruitment of <30% compared to a reference full agonist[4].

Protocol B: OPC Differentiation Assay for EBP Inhibitors

Objective: Validate the efficacy of EBP-inhibiting spirohydantoins in promoting oligodendrocyte maturation. Self-Validation Logic: EBP inhibition drives OPCs into mature oligodendrocytes. We validate this by quantifying Myelin Basic Protein (MBP). However, a parallel cell viability assay (e.g., CellTiter-Glo) must be run. If MBP expression drops, the viability assay proves whether the compound failed to differentiate the cells or simply killed them.

Step-by-Step Methodology:

  • Isolation: Isolate primary murine OPCs from P0-P2 rodent cortices and plate on poly-D-lysine coated 96-well plates in PDGF-AA supplemented proliferation media[3].

  • Treatment: After 24 hours, switch to differentiation media (lacking PDGF-AA) and treat with the spirohydantoin derivative (dose range: 10 nM - 1 µM). Include a known EBP inhibitor as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Immunofluorescence: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100, and immunostain for MBP (mature oligodendrocyte marker) and PDGFR α (OPC marker).

  • Quantification: Image using a high-content screening microscope. Calculate compound efficacy by determining the ratio of MBP+ cells to total DAPI+ nuclei[3].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives across their primary neurobiological applications.

Target ApplicationRepresentative Derivative / Scaffold ModificationPrimary MechanismKey In Vitro MetricTherapeutic Indication
Delta Opioid Receptor (DOR) N8-alkyl/aryl substituted spirohydantoinOrthosteric Biased Agonism EC50​ (cAMP) < 1 µM; Low β -arrestin Emax​ Inflammatory Pain, Migraine[2][4]
Emopamil Binding Protein (EBP) Basic amine functionalized spirohydantoinCompetitive Sterol Isomerase Inhibition IC50​ (EBP) < 50 nM; High Zymostenol accumulationMultiple Sclerosis (Remyelination)[3][6]
5-HT2C Receptor RS102221 (Trifluoromethylphenylsulfonamido derivative)Selective GPCR Antagonism pKi​ > 8.0 for 5-HT2C; >100-fold selectivity over 5-HT2AMotor/Psychiatric Disorders[8][9]

Sources

Method

Protocol for Determining Spirohydantoin Potency Against HIF Prolyl Hydroxylase (PHD) Isoforms 1-3

An Application Note and Protocol from the Office of the Senior Application Scientist Introduction: The HIF Pathway and the Rise of PHD Inhibitors The cellular response to fluctuations in oxygen availability is a fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The HIF Pathway and the Rise of PHD Inhibitors

The cellular response to fluctuations in oxygen availability is a fundamental process for survival, and it is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIFs are heterodimers composed of a constitutively expressed HIF-β subunit and an oxygen-sensitive HIF-α subunit. The stability of HIF-α is tightly regulated by a class of non-heme, iron-containing dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes—specifically PHD1, PHD2, and PHD3.[3][4]

Under normoxic (normal oxygen) conditions, PHDs utilize molecular oxygen and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[5][6] This hydroxylation event acts as a molecular flag, signaling the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, ubiquitinate, and thereby target HIF-α for rapid proteasomal degradation.[7][8] This keeps HIF-α levels low and the hypoxic response dormant.

When oxygen levels are low (hypoxia), PHD activity is inhibited due to the lack of its primary substrate, O₂.[2] As a result, HIF-α is not hydroxylated, escapes degradation, and accumulates. It then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes that promote adaptation to hypoxia, including those involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and metabolic reprogramming.[9][10]

Pharmacological inhibition of PHDs can mimic the hypoxic state, stabilizing HIF-α even under normoxic conditions. This has immense therapeutic potential for treating conditions like anemia associated with chronic kidney disease, where stimulating endogenous EPO production is desirable.[10][11][12] Spirohydantoins have emerged as a novel and potent class of pan-PHD inhibitors, making them exciting candidates for drug development.[13] This document provides a detailed protocol for characterizing the inhibitory activity of spirohydantoins against the three PHD isoforms using a sensitive and scalable in vitro assay.

The HIF Signaling Pathway: Normoxia vs. Inhibition

The diagram below illustrates the central role of PHDs in regulating HIF-1α stability and how inhibitors like spirohydantoins intervene in this process.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition Hypoxia / PHD Inhibition PHD_active PHD1/2/3 (Active) HIFa_OH Hydroxylated HIF-1α (p-OH) PHD_active->HIFa_OH Hydroxylation HIFa_normoxia HIF-1α HIFa_normoxia->PHD_active HIFa_stable HIF-1α (Stable) O2 O₂, Fe²⁺, 2-OG O2->PHD_active VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Spiro Spirohydantoin Inhibitor PHD_inhibited PHD1/2/3 (Inhibited) Spiro->PHD_inhibited Nucleus Nucleus HIFa_stable->Nucleus HIF_dimer HIF-1α / HIF-β Dimer HRE Gene Transcription (e.g., EPO) HIF_dimer->HRE Binds HRE

Caption: HIF-1α regulation under normoxia and with PHD inhibition.

Biochemical Assay Principle: AlphaScreen™ Technology

To quantify the inhibitory effect of compounds like spirohydantoins, a robust biochemical assay is required. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is an ideal technology for this purpose. It is a bead-based, no-wash assay that detects the product of the enzymatic reaction—hydroxylated HIF-1α peptide.[14][15][16]

The core principle is as follows:

  • Enzymatic Reaction: A recombinant PHD enzyme hydroxylates a biotinylated HIF-1α peptide substrate in the presence of co-factors.

  • Inhibition: When an inhibitor (e.g., a spirohydantoin) is present, it binds to the PHD active site, preventing the hydroxylation of the HIF-1α peptide.

  • Detection: Two types of microscopic beads are added. A Streptavidin-coated "Donor" bead binds to the biotin tag on the HIF-1α peptide. A Protein A-coated "Acceptor" bead is captured by an antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.

  • Signal Generation: If the peptide is hydroxylated, the Donor and Acceptor beads are brought into close proximity (<200 nm).[17] Upon excitation of the Donor bead with a 680 nm laser, it generates singlet oxygen, which diffuses and activates the Acceptor bead, causing it to emit a strong chemiluminescent signal (520-620 nm).[15][18]

  • Signal Reduction: In the presence of a potent inhibitor, less hydroxylated peptide is formed, the beads do not come into proximity, and the signal is proportionally reduced.[14] The IC₅₀ value—the concentration of inhibitor required to reduce the signal by 50%—can then be determined.

Quantitative Data Summary: Reference Inhibitors

Before testing novel compounds, it is crucial to validate the assay with known inhibitors. The IC₅₀ values for these compounds serve as a benchmark for assay performance and data comparison.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[19]
Daprodustat3.522.25.5[19]
Molidustat480280450[19]
Roxadustat-591-[19]
Note: IC₅₀ values are highly dependent on specific assay conditions (e.g., substrate concentration, enzyme lot) and should be determined empirically in your laboratory.

Detailed Experimental Protocol: AlphaScreen™ Assay

This protocol is designed for a 384-well microplate format but can be adapted. Perform all steps involving Donor beads under subdued lighting.

Reagents and Materials
  • Enzymes: Recombinant human PHD1, PHD2, and PHD3.

  • Substrate: Biotinylated HIF-1α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL).

  • Test Compound: Spirohydantoin inhibitor dissolved in 100% DMSO.

  • Reference Compound: Vadadustat or Daprodustat in 100% DMSO.

  • Co-factors: 2-Oxoglutarate (2-OG), Ferrous Sulfate (FeSO₄), L-Ascorbic Acid.

  • Detection Reagents:

    • Anti-hydroxy-HIF-1α monoclonal antibody.

    • Streptavidin-coated Donor Beads.

    • Protein A-coated Acceptor Beads.

  • Buffers & Plates:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • Stop/Detection Buffer: Assay Buffer containing 50 mM EDTA.

    • White, opaque, 384-well microplates (e.g., ProxiPlate™).

  • Equipment:

    • AlphaScreen-capable microplate reader (e.g., EnVision®, PHERAstar®).

    • Acoustic dispenser or multi-channel pipette for low-volume additions.

Reagent Preparation
  • Compound Plate: Prepare a serial dilution of the spirohydantoin and reference inhibitors in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 across 11 points.

  • Enzyme Working Solution: Dilute each PHD isoform in cold Assay Buffer to a 2X final concentration (e.g., 2-10 nM, to be optimized).

  • Substrate/Co-factor Mix (2X): Prepare a master mix in Assay Buffer containing:

    • Biotin-HIF-1α peptide (e.g., 100 nM final concentration).

    • FeSO₄ (e.g., 100 µM final concentration).

    • L-Ascorbic Acid (e.g., 200 µM final concentration).

    • Note: Prepare this mix fresh and use immediately due to the instability of Fe²⁺ and ascorbate.

  • Reaction Initiator (4X): Prepare 2-Oxoglutarate in Assay Buffer to a 4X final concentration (e.g., 8 µM final concentration, near the Kₘ).

  • Stop/Detection Mix: Prepare a master mix in Stop/Detection Buffer containing the anti-hydroxy-HIF-1α antibody (e.g., 2 nM final) and Protein A Acceptor beads (e.g., 20 µg/mL final). Incubate for 30 minutes at room temperature. Just before use, add Streptavidin Donor beads (e.g., 20 µg/mL final). Keep this mix in the dark.

Assay Procedure

The following steps describe additions to a single well.

  • Compound Dispensing: Add 50 nL of spirohydantoin, reference inhibitor, or DMSO (for controls) to the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Enzyme/Substrate Mix (containing PHD enzyme, HIF-1α peptide, FeSO₄, and Ascorbate).

    • For Negative Control (0% activity) wells, add 5 µL of a mix without the enzyme.

    • For Positive Control (100% activity) wells, add 5 µL of the complete mix.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the 4X 2-Oxoglutarate solution to all wells to start the enzymatic reaction. The total reaction volume is now 20 µL.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the Stop/Detection Mix (containing EDTA, antibody, and both bead types). The EDTA chelates Fe²⁺, effectively stopping the reaction.

  • Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the beads to bind to the assay components.

  • Plate Reading: Read the plate on an AlphaScreen-capable reader, exciting at 680 nm and measuring emission at 520-620 nm.

Experimental Workflow Diagram

Workflow start Start step1 1. Dispense 50 nL Inhibitor or DMSO into 384-well plate start->step1 step2 2. Add 5 µL of 2X Enzyme/ Substrate/Co-factor Mix step1->step2 step3 3. Incubate 15 min @ RT step2->step3 step4 4. Add 5 µL of 4X 2-OG to initiate reaction step3->step4 step5 5. Incubate 60 min @ RT for enzymatic reaction step4->step5 step6 6. Add 10 µL of Stop/Detection Mix (EDTA, Ab, Donor/Acceptor Beads) step5->step6 step7 7. Incubate 60 min @ RT in Dark step6->step7 step8 8. Read on AlphaScreen Reader step7->step8 end Data Analysis (IC₅₀) step8->end

Caption: Step-by-step workflow for the PHD AlphaScreen assay.

Data Analysis and Interpretation

  • Normalization: The raw AlphaScreen counts must be normalized to represent the percentage of inhibition.

    • Let Signal_Test be the signal from a well with inhibitor.

    • Let Signal_High be the average signal from the Positive Control wells (DMSO only, 100% activity).

    • Let Signal_Low be the average signal from the Negative Control wells (no enzyme, 0% activity).

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))

  • Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the spirohydantoin concentration (X-axis).

  • IC₅₀ Calculation: Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition. Software such as GraphPad Prism is standard for this analysis.

Trustworthiness: A Self-Validating System

The reliability of your results depends entirely on the quality of the assay. The following controls and metrics are essential for a self-validating system.

  • Controls (as described in 4.3):

    • Negative Control (0% activity): Defines the background signal floor.

    • Positive Control (100% activity): Defines the maximum signal window.

    • Reference Inhibitor: A known inhibitor (e.g., Daprodustat) should be run on every plate. The resulting IC₅₀ should be within a consistent range (e.g., +/- 3-fold) across experiments, confirming assay stability and performance.

  • Assay Quality Metrics:

    • Signal-to-Background (S/B): Calculated as (Average Signal_High) / (Average Signal_Low). An S/B ratio > 10 is generally considered good.

    • Z'-factor: This metric assesses the statistical separation between the high and low controls and is indicative of assay robustness for high-throughput screening. It is calculated as: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| (where SD is the standard deviation). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

By rigorously applying these controls and quality checks, researchers can have high confidence in the determined potency of novel spirohydantoin inhibitors against PHD isoforms, paving the way for further drug development.

References

  • Abbiati, A. R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651–7668. [Link]

  • SciSpace. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. [Link]

  • Prabhakar, N. R., & Semenza, G. L. (2015). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. Physiological Reviews, 95(4), 1435-1478. [Link]

  • Zhao, H., et al. (2020). The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. Stem Cells International. [Link]

  • Royal Society of Chemistry. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [Link]

  • Scott, D. E. (2012). Giving Anemia a Boost with Inhibitors of Prolyl Hydroxylase. Journal of Medicinal Chemistry, 55(10), 4521-4525. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]

  • Springer Nature. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Zhang, J., et al. (2016). A Genetically Encoded FRET Sensor for Hypoxia and Prolyl Hydroxylases. ACS Chemical Biology, 11(10), 2882-2889. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Download Scientific Diagram. [Link]

  • Loenarz, C., et al. (2011). T. adhaerens prolyl-hydroxylase and prolyl hydroxylase 2 have conserved functions in the hypoxic response. EMBO reports, 12(3), 251-257. [Link]

  • ResearchGate. (n.d.). Inhibition curves of PHD inhibitors (a) PHD2 inhibition by IOX5. Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Cell-based reporter activation upon 3 h incubation with varied concentrations of HIF PHD inhibitors. Download Scientific Diagram. [Link]

  • Gorsuch, T., et al. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Journal of Biomolecular Screening, 20(6), 720-731. [Link]

  • Liu, Y., et al. (2019). Photoactivatable Prolyl Hydroxylase 2 Inhibitors for Stabilizing the Hypoxia-Inducible Factor with Light. Journal of Medicinal Chemistry, 62(13), 6336-6342. [Link]

  • Batie, M., & Rocha, S. (2019). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? Cells, 8(5), 393. [Link]

  • Poloznikov, A. A., et al. (2020). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. Molecules, 25(15), 3343. [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence (TRF) and TR-FRET. [Link]

  • National Institutes of Health. (2016). A Genetically Encoded FRET Sensor for Hypoxia and Prolyl Hydroxylases. PubMed. [Link]

  • Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. [Link]

  • Scott, D. E., & Cummins, E. P. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry, 56(20), 7785-7801. [Link]

  • He, B., et al. (2005). A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases. Analytical Biochemistry, 347(2), 274-281. [Link]

  • National Institutes of Health. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PubMed Central. [Link]

  • MDPI. (2023). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences. [Link]

  • Siddiq, A., et al. (2009). Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways. Journal of Neuroscience, 29(27), 8828-8838. [Link]

  • Zhang, M., et al. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13. [Link]

  • American Chemical Society. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. ACS Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note &amp; Protocol: Evaluating the Myelostimulating Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology and Mechanistic Guide Scientific Rationale & Introduction The management of iatrogenic bone marrow sup...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology and Mechanistic Guide

Scientific Rationale & Introduction

The management of iatrogenic bone marrow suppression—particularly neutropenia and pancytopenia induced by chemotherapeutic agents like cyclophosphamide (CTX)—remains a critical challenge in oncology and immunology. Recently, spirocyclic compounds featuring a hydantoin moiety linked to a piperidine ring have emerged as highly potent modulators of hematopoiesis[1].

Specifically, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (such as N-alkoxyalkylpiperidine hydantoins) have demonstrated profound myelostimulating activity[2]. Unlike traditional biologics (e.g., G-CSF), these small molecules offer favorable pharmacokinetic profiles and oral bioavailability. Structurally, the spiro-junction imparts a high degree of conformational rigidity, which is hypothesized to enhance receptor binding affinity and metabolic stability, ultimately accelerating the regeneration of lymphocyte and granulocyte cell pools in the bone marrow following a myelodepressive event[3].

As a Senior Application Scientist, I have designed the following protocol not merely as a sequence of steps, but as a self-validating experimental system . Every phase includes internal controls and mechanistic checkpoints to ensure that the observed leukopoiesis-stimulating activity is a direct result of progenitor proliferation, rather than a transient demargination of peripheral leukocytes.

Mechanistic Pathway of Myelostimulation

To contextualize the experimental design, it is essential to map the causality of the intervention. Cyclophosphamide acts as an alkylating agent, selectively inducing apoptosis in rapidly dividing hematopoietic stem cells (HSCs). The introduction of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives intervenes at the nadir of this suppression, driving cell cycle entry and lineage-specific differentiation[2].

Pathway CTX Cyclophosphamide (CTX) BM_Supp Bone Marrow Suppression (Depleted Progenitors) CTX->BM_Supp Induces Cytotoxicity Drug 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives BM_Supp->Drug Therapeutic Target State Stim Hematopoietic Proliferation Drug->Stim Accelerates Recovery Gran Granulocyte Pool Regeneration Stim->Gran Lineage Commitment Lymph Lymphocyte Pool Regeneration Stim->Lymph Lineage Commitment

Fig 1. Logical pathway of cyclophosphamide-induced myelodepression and spiro-derivative rescue.

Experimental Workflow & Protocol

The following protocol utilizes a rodent model of CTX-induced myelodepressive syndrome. This model is the gold standard for evaluating myelostimulators because it provides a predictable, reproducible nadir in peripheral blood counts.

Workflow Day0 Day 0: CTX Injection (Myelodepression) Day1_5 Days 1-5: Daily Dosing of Spiro-Derivative Day0->Day1_5 24h post-CTX Day3_7 Days 3, 7, 10: Hemogram Analysis Day1_5->Day3_7 Blood Sampling Day10 Day 10: Bone Marrow Extraction Day3_7->Day10 Endpoint

Fig 2. In vivo experimental workflow for evaluating myelostimulating activity.

Step 1: Baseline Profiling & Myelodepression Induction
  • Action: Collect baseline peripheral blood (200 µL) from the tail vein of Wistar rats (180–200 g). Administer Cyclophosphamide (CTX) at 50 mg/kg via intraperitoneal (i.p.) injection on Day 0.

  • Causality & Insight: Establishing a baseline hemogram is critical for paired statistical analysis, accounting for inter-subject variability. CTX at 50 mg/kg selectively induces apoptosis in rapidly dividing hematopoietic progenitors without causing irreversible bone marrow ablation. This creates an ideal, temporary therapeutic window to observe the drug-induced acceleration of recovery[3].

Step 2: Administration of Spiro-Derivatives
  • Action: Beginning 24 hours post-CTX (Day 1), administer the synthesized 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative at the predetermined efficacious dose (e.g., 10–25 mg/kg) via oral gavage or i.p. injection for 5 consecutive days.

  • Validation Controls: You must include a Vehicle Control (CTX + Saline) and a Positive Control (CTX + Methyluracil, 50 mg/kg).

  • Causality & Insight: The deliberate 24-hour delay ensures that the acute cytotoxic phase of the alkylating agent has passed. If the myelostimulator is given simultaneously with CTX, it may force quiescent stem cells into the cell cycle, paradoxically making them more susceptible to CTX-induced apoptosis. Methyluracil serves as a self-validating benchmark for leukopoiesis-stimulating activity[3].

Step 3: Longitudinal Hemogram Analysis
  • Action: Draw blood on Days 3, 7, and 10 post-CTX. Analyze the samples using an automated veterinary hematology analyzer. Confirm automated results with manual blood smears stained with May-Grünwald Giemsa for accurate differential leukocyte counting.

  • Causality & Insight: Timing is everything. Day 3 captures the absolute nadir of neutropenia, confirming the model worked. Day 7 captures the exponential phase of bone marrow regeneration; this is the critical inflection point where the efficacy of the spiro-derivative is most statistically distinguishable from spontaneous vehicle recovery[3]. Day 10 confirms the stabilization of the pools.

Step 4: Bone Marrow Cellularity Assessment (Endpoint)
  • Action: On Day 10, euthanize a subset of animals. Extract the femurs, flush the bone marrow compartment with PBS containing 2% FBS, and perform flow cytometric analysis for progenitor markers (e.g., CD45, CD11b for myeloid lineage, CD3/CD45RA for lymphoid lineage).

  • Causality & Insight: Peripheral blood counts only show the output of hematopoiesis. Directly analyzing the bone marrow validates the mechanism of action, proving that the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative acts by expanding the progenitor pool in the marrow niche, rather than merely demarginating existing mature leukocytes from the vascular endothelium.

Quantitative Data Presentation

To benchmark your assay's performance, your data should align with the established hematological recovery profiles of spiroconnected N-alkoxyalkylpiperidine hydantoins. Below is a representative data structure summarizing the expected hemogram recovery at the Day 7 inflection point[3].

Experimental GroupWBC Count ( 109 /L)Granulocytes (%)Lymphocytes (%)Recovery Status
Intact Control (Baseline) 12.5 ± 1.222.0 ± 2.175.0 ± 3.5Normal Homeostasis
CTX + Vehicle (Negative Control) 4.2 ± 0.810.5 ± 1.555.2 ± 4.0Severe Myelodepression
CTX + Methyluracil (Positive Control) 8.9 ± 1.118.4 ± 1.868.5 ± 3.2Moderate Recovery
CTX + 1,3,8-triazaspiro Derivative 11.8 ± 1.0 21.5 ± 1.9 73.8 ± 2.8 Accelerated Regeneration

Table 1: Representative peripheral blood hemogram recovery on Day 7 post-CTX administration. The spiro-derivative significantly accelerates the restoration of both granulocyte and lymphocyte pools compared to the vehicle and standard-of-care controls.

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Method

Application Notes and Protocols for In-Vivo Investigation of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Forward The spirocyclic hydantoin scaffold, specifically the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, has emerged as a privileged structure in medicinal chemistry. Derivatives of this parent molecule have demonstrate...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward

The spirocyclic hydantoin scaffold, specifically the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, has emerged as a privileged structure in medicinal chemistry. Derivatives of this parent molecule have demonstrated a remarkable breadth of biological activities, from modulating the hypoxic response to influencing opioid receptor signaling. This guide provides a comprehensive framework for the in-vivo evaluation of a specific analogue, 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. While direct in-vivo data for this particular dimethylated compound is not extensively published, this document leverages findings from closely related analogues to propose robust, mechanistically-driven experimental plans. The protocols herein are designed to be self-validating and are grounded in established preclinical research principles to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemical class has been identified as a source of potent modulators for several key therapeutic targets. Understanding these precedents is crucial for designing meaningful in-vivo studies for novel analogues like 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition: A significant body of research has focused on the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of HIF prolyl hydroxylases (PHD1-3) for the treatment of anemia.[1] By inhibiting these enzymes, the degradation of Hypoxia-Inducible Factor-alpha (HIF-α) is prevented, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO).

  • Delta Opioid Receptor (DOR) Agonism: Derivatives of this scaffold have been identified as novel, selective agonists for the delta opioid receptor.[2][3][4] This presents opportunities for developing new therapeutics for neurological and psychiatric disorders, potentially with improved pharmacological profiles over existing DOR agonists.[2][3]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Research has also highlighted the potential of these compounds to inhibit the opening of the mitochondrial permeability transition pore, a key event in ischemia-reperfusion injury.[5][6] This suggests a role in developing cardio- and neuroprotective agents.

  • Myelostimulatory Effects: In models of artificially induced myelodepression, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to accelerate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow, indicating a myelostimulating activity.[7][8]

Given these established activities, the following sections will outline detailed protocols for investigating 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in relevant in-vivo models.

General Principles of Preclinical In-Vivo Study Design

Before embarking on specific disease models, it is imperative to adhere to best practices in preclinical study design to ensure the generation of high-quality, reproducible data.[9][10][11]

  • Hypothesis-Driven Research: Each study should be designed to test a clear hypothesis.[9]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Rigorous Methodology: Studies should incorporate randomization, blinding, and appropriate statistical analysis to minimize bias.[10]

  • Dose-Response Studies: Initial studies should aim to establish a dose-response relationship to identify the optimal therapeutic window.[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting efficacy and toxicity data.

Proposed In-Vivo Application: Anemia of Chronic Disease

Based on the known activity of this chemical class as HIF-PHD inhibitors, a primary application for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the treatment of anemia, particularly in the context of chronic disease.

Mechanistic Rationale: HIF-1α Stabilization

The proposed mechanism of action involves the inhibition of prolyl hydroxylases, leading to the stabilization of HIF-1α and subsequent transcription of target genes, including erythropoietin (EPO).

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O₂, 2-OG VHL VHL HIF-1α->VHL Ubiquitination PHDs->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α HIF-1β HIF-1β HIF-1α_s->HIF-1β Dimerization HRE HRE HIF-1β->HRE Binds to EPO EPO Gene HRE->EPO Transcription Compound 1,3-Dimethyl-1,3,8-triazaspiro [4.5]decane-2,4-dione PHDs_i PHDs Compound->PHDs_i Inhibition

Caption: Proposed mechanism of HIF-1α stabilization.

Experimental Protocol: Zymosan-Induced Anemia of Chronic Disease in Rats

This model mimics the inflammatory state that often leads to anemia in chronic diseases.

3.2.1 Study Design

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Zymosan + Vehicle

    • Zymosan + 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Low Dose)

    • Zymosan + 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Mid Dose)

    • Zymosan + 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (High Dose)

  • Acclimation: 7 days prior to study initiation.

  • Induction of Anemia: A single intraperitoneal (i.p.) injection of Zymosan A (10 mg/kg) on Day 0.

  • Dosing: Oral gavage (p.o.) once daily from Day 1 to Day 28.

  • Endpoints: Hematological parameters, serum EPO levels, inflammatory markers.

3.2.2 Step-by-Step Methodology

  • Day -7 to -1: Acclimate animals to housing conditions.

  • Day 0: Record baseline body weight and collect a baseline blood sample via tail vein for hematology. Administer Zymosan A (i.p.) to all groups except the Vehicle Control.

  • Day 1 to 28: Administer the test compound or vehicle daily by oral gavage.

  • Weekly Monitoring: Record body weight and clinical observations twice weekly.

  • Blood Sampling: Collect blood samples on Days 7, 14, 21, and 28 for analysis.

  • Day 28 (Termination): Collect a final blood sample via cardiac puncture under terminal anesthesia. Euthanize animals and collect spleen and liver for weight and histology.

3.2.3 Data Analysis and Presentation

ParameterMeasurementTimepointsExpected Outcome with Active Compound
Primary Efficacy
Hemoglobin (g/dL)Complete Blood Count (CBC)Baseline, 7, 14, 21, 28Increase compared to Zymosan + Vehicle
Hematocrit (%)CBCBaseline, 7, 14, 21, 28Increase compared to Zymosan + Vehicle
Red Blood Cell Count (x10^6/µL)CBCBaseline, 7, 14, 21, 28Increase compared to Zymosan + Vehicle
Serum EPO (pg/mL)ELISA28Dose-dependent increase
Secondary/Safety
Reticulocyte Count (%)CBC with reticulocyte stain14, 28Transient increase indicating erythropoiesis
Serum Iron (µg/dL)Colorimetric Assay28Potential normalization
IL-6, TNF-α (pg/mL)ELISA/Multiplex Assay28No significant change expected
Body Weight (g)ScaleWeeklyNo adverse effect

Proposed In-Vivo Application: Neuropathic Pain

The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor agonists suggests their potential utility in treating neuropathic pain.[2][4]

Experimental Workflow: Chronic Constriction Injury (CCI) Model

CCI_Workflow Start Acclimation (7 days) Surgery CCI Surgery (Day 0) Start->Surgery Baseline Baseline Behavioral Testing (Day 3) Surgery->Baseline Randomization Randomize Animals to Groups Baseline->Randomization Dosing Daily Dosing (Days 4-14) Randomization->Dosing Behavioral Behavioral Testing (e.g., von Frey, Hargreaves) Dosing->Behavioral Post-dosing at specified timepoints Termination Termination & Tissue Collection (Day 14) Dosing->Termination Behavioral->Dosing Repeat on Days 7, 10, 14

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Welcome to the technical support center for the synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a spirocyclic hydantoin, this compound is a key scaffold in medicinal chemistry, notably as a delta opioid receptor (DOR) agonist and an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHDs)[1][2][3]. Achieving an efficient and high-yield synthesis is therefore critical for advancing research and development in these areas.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating framework for your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is consistently low. What are the most likely causes?

Low yield is a multifaceted issue that can stem from several stages of the synthesis. The primary areas to investigate are reagent stoichiometry, reaction conditions, and the efficiency of the cyclization step.

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical. An excess or deficit of a key starting material can lead to incomplete reactions or the formation of side products. For instance, in a multi-step synthesis starting from diethyl oxalate and urea, ensuring that subsequent reactants are added in the correct proportion to drive the reaction to completion is paramount. A patented method highlights that increasing the amounts of urea, sodium, ammonium carbonate, and other downstream reagents relative to the limiting reactant (diethyl oxalate) can ensure it is fully consumed, thereby improving both yield and purity[4].

  • Inefficient Reaction Conditions: Temperature, pressure, and reaction time are interdependent variables that must be carefully optimized.

    • Temperature: Many cyclization reactions require heating to overcome activation energy barriers. However, excessive heat can lead to decomposition or side reactions.

    • Pressure: For reactions involving sterically hindered molecules or certain cycloadditions, the application of high pressure (e.g., 15 kbar) can be essential for achieving good conversion rates where atmospheric pressure reactions fail[5].

    • Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can promote the formation of degradation products.

  • Incomplete Hydantoin Ring Formation: The final cyclization to form the spirohydantoin ring is a common failure point. This step, often base-induced, requires precise conditions to proceed efficiently[5]. If the intermediate is not sufficiently activated or if the base is not appropriate (in strength or stoichiometry), the reaction may stall, leading to a mixture of the intermediate and the final product, which complicates purification and lowers the isolated yield.

  • Side Reactions: The formation of undesired byproducts is a frequent cause of low yields. In Bucherer-Bergs type syntheses, for example, the reaction can sometimes terminate at the cyanohydrin or α-amino nitrile stage without proceeding to the spirohydantoin, especially with sterically hindered ketones[6].

Q2: I'm having trouble with the purification of the final product. It appears contaminated even after initial workup. What can I do?

Effective purification is key to obtaining a high-purity product. The strategy depends on the nature of the impurities.

  • Issue: Persistent Colored Impurities or Stickiness.

    • Cause: This often indicates the presence of polymeric side products or residual high-boiling solvents.

    • Troubleshooting Protocol:

      • Solvent Selection: Ensure you are using an appropriate solvent for precipitation/crystallization. A patented high-yield synthesis describes a dual-concentration and washing procedure. After the initial filtration, the filtrate is concentrated to one-third of its volume to precipitate more product. The combined solids are then washed thoroughly with deionized water to remove inorganic salts and water-soluble impurities, transitioning the product from a pale yellow to a white solid[4].

      • Recrystallization: If simple washing is insufficient, perform a recrystallization from a suitable solvent system. A literature procedure for a similar compound involved treating the solid with diethyl ether and n-pentane to yield a crystalline product[7].

      • Column Chromatography: While less ideal for large-scale synthesis, silica gel chromatography is the gold standard for removing stubborn impurities if other methods fail.

  • Issue: Product Purity is Low According to NMR/LC-MS.

    • Cause: This points to the co-precipitation of starting materials or structurally similar byproducts.

    • Troubleshooting Protocol:

      • Re-evaluate Stoichiometry: As mentioned in Q1, ensure the limiting reagent is fully consumed to prevent its contamination of the final product[4].

      • pH Adjustment: During workup, the pH of the aqueous phase can be critical. Ensure that the pH is optimized to precipitate your product while keeping impurities dissolved.

      • Drying: Inadequate drying can leave residual solvents. The product should be dried first in air and then under reduced pressure for an extended period (e.g., 24 hours) to ensure all volatile residues are removed[4].

Q3: The reaction seems to stall and does not proceed to completion. What troubleshooting steps should I take?

A stalled reaction often points to issues with reagents, catalysts, or fundamental reaction conditions.

  • Cause: Reagent or Catalyst Deactivation.

    • Solution: Use fresh, high-purity reagents. Bases like sodium hydride are particularly sensitive to atmospheric moisture and should be handled under an inert atmosphere (e.g., Argon)[7]. Solvents should be anhydrous for moisture-sensitive reactions.

  • Cause: Insufficient Activation Energy.

    • Solution: Gradually increase the reaction temperature in increments of 5-10 °C, monitoring the reaction progress by TLC or LC-MS. Be cautious not to overheat, which could cause degradation.

  • Cause: Steric Hindrance.

    • Solution: Steric hindrance around the reactive center can significantly slow down or prevent a reaction[8]. If you suspect this is the case, more forcing conditions may be required. This could involve using a stronger base, higher temperatures, or, as noted, high-pressure conditions to facilitate the reaction[5].

Below is a logic flow diagram to guide your troubleshooting process.

G start Low Yield or Stalled Reaction check_stoich Verify Reagent Stoichiometry & Purity start->check_stoich check_cond Review Reaction Conditions (Temp, Time, Pressure) start->check_cond check_purity Analyze Product Purity (NMR, LC-MS) start->check_purity sub_stoich Adjust Molar Ratios (See Table 1) check_stoich->sub_stoich sub_reagent Use Fresh/Anhydrous Reagents check_stoich->sub_reagent sub_cond Systematically Optimize: 1. Temperature 2. Reaction Time 3. Pressure (if applicable) check_cond->sub_cond sub_purify Improve Purification Protocol: - Recrystallization - Solvent Washes - Chromatography check_purity->sub_purify end_goal Improved Yield & Purity sub_stoich->end_goal sub_reagent->end_goal sub_cond->end_goal sub_purify->end_goal

Caption: Troubleshooting Logic Flow for Synthesis Optimization.

Quantitative Data & Protocols

Optimized Reagent Stoichiometry

For syntheses based on the reaction of diethyl oxalate with urea and subsequent cyclization steps, optimizing the molar ratios is crucial for achieving high yields. The following table is derived from a patented procedure that reports yields exceeding 91%[4].

Reagent Molar Ratio (relative to Diethyl Oxalate) Rationale
Diethyl Oxalate1Limiting Reagent
Urea1.1 - 1.3Slight excess to drive the initial condensation.
Sodium2Required for the condensation reaction.
Ammonium Carbonate0.5 - 1Component for building the hydantoin ring.
Concentrated HCl2 - 4Used in an intermediate hydrolysis/reaction step.
2-(Methylamino)acetaldehyde1.5 - 2Key component for forming the piperidine ring.
Potassium Ferricyanide0.05 - 0.10Likely acts as an oxidant in a cyclization step.

Table 1: Optimized Molar Ratios for a High-Yield Synthesis Route[4].

High-Yield Synthesis Protocol (Example)

This protocol is adapted from a method achieving over 91% yield and >99.7% purity[4][9]. It involves three main reaction stages followed by a specific purification procedure.

G cluster_0 Stage 1: Primary Reaction cluster_1 Stage 2: Secondary Reaction cluster_2 Stage 3: Intermediate Reaction cluster_3 Stage 4: Purification p1 Mix Diethyl Oxalate, Urea, Ammonium Carbonate, Sodium in Methanol p2 React Primary Product with Conc. HCl p1->p2 p3 React Secondary Product with 2-(Methylamino)acetaldehyde & K3[Fe(CN)6] p2->p3 p4 Concentrate & Filter p3->p4 p5 Wash with DI Water p4->p5 p6 Dry Under Vacuum p5->p6 p7 Final Product: 1,3-Dimethyl-1,3,8-triazaspiro [4.5]decane-2,4-dione p6->p7

Caption: Workflow for High-Yield Synthesis.

Methodology:

  • Primary Reaction: In a suitable reaction vessel, combine diethyl oxalate, urea, ammonium carbonate, and sodium in methanol according to the molar ratios in Table 1. The reaction is typically carried out at a controlled temperature to produce the initial condensed product.

  • Secondary Reaction: The primary product from Stage 1 is isolated and then treated with concentrated hydrochloric acid. This step is crucial for the hydrolysis and rearrangement necessary for the subsequent cyclization.

  • Intermediate Reaction & Cyclization: The product from Stage 2 is reacted with 2-(methylamino)acetaldehyde and a catalytic amount of potassium ferricyanide. This reaction is typically stirred at room temperature for 20-24 hours to form the spirocyclic system[9].

  • Purification:

    • The reaction mixture is filtered to collect the solid precipitate.

    • The filtrate is concentrated to approximately one-third of its original volume, causing a second crop of product to precipitate. This is collected by filtration and combined with the first batch.

    • The combined pale yellow solid is washed thoroughly with deionized water until it becomes a white solid.

    • The purified white solid is dried in air for several hours, followed by drying under reduced pressure for 24 hours to yield the final, high-purity product[4].

By adhering to these optimized stoichiometric and procedural guidelines, researchers can significantly enhance the yield and purity of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, facilitating more efficient and reproducible scientific investigations.

References

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. Available at: [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. Google Patents.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI. Available at: [Link]

  • Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea. PMC. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Welcome to the technical support hub for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this spiro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this spirohydantoin derivative. Achieving high purity is critical for obtaining reliable biological data and advancing development, and this document provides in-depth troubleshooting advice and answers to frequently encountered purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the purity of my crude 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

A1: Before attempting any purification, a preliminary purity assessment is crucial to inform your strategy. The primary techniques include:

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to visualize the number of components in your crude material. By testing a few different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes), you can get a sense of the polarity of the impurities relative to your product.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can reveal the presence of unreacted starting materials, residual solvents, or major side-products.[1] Compare the spectrum to a reference spectrum of the pure compound if available.

  • Mass Spectrometry (MS): A quick analysis by LC-MS can confirm the presence of your target compound by its mass-to-charge ratio (m/z) and provide an initial estimate of its purity relative to other components that ionize.

Q2: What are the most common impurities I should expect during the synthesis of this compound?

A2: Impurities are typically related to the synthetic route employed. For spirohydantoins like this one, common impurities may include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the hydantoin ring or the piperidine moiety.[1]

  • Incomplete Cyclization Products: The formation of the spirocyclic core is a key step; incomplete reactions can lead to linear or partially cyclized intermediates.[1]

  • Side-Products: Reactions like the Bucherer-Bergs or Strecker synthesis for related spirohydantoins can generate side-products.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., methanol, DMF, ethyl acetate) are common.[1][3]

Q3: What is the most effective primary purification method for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

A3: Given that 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs are typically crystalline solids, recrystallization is the most powerful and scalable primary purification technique.[3][4][5] This method is excellent for removing small amounts of impurities that have different solubility profiles from the main product.[6] A patent for a closely related analog describes a process of concentration, filtration, and washing with deionized water to achieve purity greater than 99.7%.[3]

Q4: When should I consider using column chromatography instead of recrystallization?

A4: While recrystallization is preferred for its efficiency with nearly pure compounds, column chromatography is necessary under certain conditions:

  • Multiple Impurities: If your crude product contains several impurities with polarities similar to your target compound.

  • Poorly Crystalline Product: If the compound is difficult to crystallize or precipitates as an oil.

  • Separation of Diastereomers or Regioisomers: If the synthesis produces isomers that are not easily separated by crystallization. Chromatographic techniques provide superior resolving power for complex mixtures.[7]

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q5: My compound won't crystallize from solution, even after cooling. What is happening?

A5: This common issue usually stems from one of two causes: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.

  • Causality: For crystallization to occur, the solution must be saturated or slightly supersaturated with the compound at a given temperature.[6] As the temperature decreases, the solubility of the compound drops, and if the concentration is above the saturation point, crystals can form. Excessive solvent prevents the solution from reaching this point upon cooling.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a minimal amount of hot solvent back until the solution is clear again. Allow it to cool slowly.[8]

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass can provide a surface for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystallization.

      • Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility, but only after it has cooled slowly to room temperature to avoid crashing out impurities.[6]

Q6: I'm getting an oil or an amorphous precipitate instead of well-defined crystals. How can I fix this?

A6: "Oiling out" or precipitating occurs when the solubility of the compound is exceeded so rapidly that the molecules do not have time to arrange themselves into an ordered crystal lattice.[6]

  • Causality: This is often caused by cooling the solution too quickly ("shock cooling") or by the presence of impurities that inhibit crystal formation. The melting point of the solute in the solvent may also be below the temperature of the solution.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible. Insulating the flask can help.

    • Change Solvent System: Try a different recrystallization solvent or a solvent mixture. A solvent in which the compound is slightly less soluble may promote slower, more controlled crystal growth.

    • Trituration: If an oil persists, you can attempt to induce crystallization by swirling the oil with a non-polar solvent (like hexanes or pentane) in which the compound is insoluble. This process, called trituration, can sometimes "shock" the oil into a solid state.[9]

Chromatography Issues

Q7: My compound is streaking or tailing on the TLC plate and on my column. What is the cause?

A7: Streaking is a common issue in chromatography and usually indicates an interaction with the stationary phase or an issue with the sample application.

  • Causality:

    • Acidity/Basicity: 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione contains basic nitrogen atoms (in the piperidine ring). Basic compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing.

    • Overloading: Applying too much sample can saturate the stationary phase.

    • Insolubility: If the compound is not fully dissolved in the mobile phase, it will streak from the origin.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic silica surface. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel if the compound is sufficiently non-polar.

    • Reduce Sample Load: Ensure the amount of crude material loaded onto the column is appropriate for its size (typically 1-5% of the silica gel weight).

Q8: I can't achieve good separation between my product and a persistent impurity. What are my options?

A8: When two compounds have very similar retention factors (Rf), standard chromatography may not be sufficient.

  • Causality: The impurity and the product have very similar polarities and affinities for the stationary phase.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the solvent ratio to find an eluent system that maximizes the difference in Rf values (ΔRf). Using solvents from different selectivity groups can also help.

    • Try a Different Chromatographic Mode: If normal-phase chromatography fails, reverse-phase HPLC may provide the necessary selectivity. For challenging separations, advanced techniques like supercritical fluid chromatography (SFC) can offer unique selectivity.

    • Chemical Modification: In some cases, it may be possible to selectively react the impurity to dramatically change its polarity, making it easily separable. This is an advanced technique and should be approached with caution.

Experimental Protocols & Data

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; may require high temperatures.[3]
Ethanol78HighVersatile polar protic solvent.
Methanol65HighCan be too good a solvent for some compounds.
Isopropanol82MediumGood alternative to ethanol.
Ethyl Acetate77MediumCommon solvent for compounds of intermediate polarity.
Dichloromethane40MediumLow boiling point, can be difficult to remove completely.[9]
Hexanes/Heptane~69LowFor non-polar compounds or as an anti-solvent.
Visualization of Purification Workflow

G cluster_start Initial Assessment cluster_decision Method Selection cluster_recryst Recrystallization Path cluster_chrom Chromatography Path start Crude Product assess Assess Purity (TLC, NMR, LC-MS) start->assess decision Purity >90% and Crystalline? assess->decision recryst Recrystallization Protocol decision->recryst  Yes chrom Column Chromatography (Silica or Alumina) decision->chrom  No wash_dry Wash & Dry recryst->wash_dry final_product1 Pure Product (>99.5%) wash_dry->final_product1 combine_fractions Combine Pure Fractions & Evaporate Solvent chrom->combine_fractions recryst_optional Optional Recrystallization combine_fractions->recryst_optional final_product2 Pure Product (>99.5%) recryst_optional->final_product2

Caption: Decision workflow for purifying 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Table 2: Analytical Techniques for Purity Confirmation

TechniqueInformation ProvidedCommon Issues & Troubleshooting
¹H & ¹³C NMR Confirms chemical structure; identifies and quantifies impurities with protons/carbons.Unexpected Peaks: Compare to starting material spectra. Could be residual solvent or side-products.[1]
LC-MS Confirms molecular weight; provides purity percentage based on UV or other detectors.No Molecular Ion: Try a softer ionization technique (e.g., ESI vs. EI). The molecule may be fragmenting.[1]
HPLC Quantifies purity with high precision using a standard.Broad/Distorted Peaks: Optimize mobile phase; check for column overload or poor solubility.[1]
Elemental Analysis Confirms elemental composition (C, H, N) to within ~0.4% of theoretical values.Results Off: Indicates persistent impurity or incomplete drying (residual solvent/water).

References

  • Larrow, J. F., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Larrow, J. F., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Center for Biotechnology Information. Available at: [Link]

  • Twiner, M. J., et al. (2010). The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials for Quantitative LC-MS-MS Methods. PubMed. Available at: [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. Google Patents.
  • Silva, B. D., et al. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]

  • Manninen, P. H. (2004). Purification of pharmaceuticals and nutraceutical compounds by sub- and supercritical chromatography and extraction. VTT Technical Research Centre of Finland.
  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. National Center for Biotechnology Information. Available at: [Link]

  • Obniska, J., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA.
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione. PubChem. Available at: [Link]

  • Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. Available at: [Link]

  • Chavan, M., et al. (2013). SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. IJRPC.
  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • Parallel Solution- and Solid-Phase Synthesis of Spirohydantoin Derivatives as Neurokinin-1 Receptor Ligands. (2025). ResearchGate. Available at: [Link]

  • Rotsch, D. A., et al. (2022).
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (2016). Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3,8-Triazaspiro[4.5]decane-2,4-dione C-N Coupling

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique kinetic and thermodynamic challenges associated with the 1,3,8-triazaspir...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique kinetic and thermodynamic challenges associated with the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.

This spirohydantoin derivative is a highly privileged structure in modern drug discovery, prominently featured in the development of pan-inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the treatment of anemia[1]. However, its complex topology—combining a sterically encumbered secondary aliphatic amine (N8) with a differentiated hydantoin system (N1, N3)—presents severe regioselectivity and reactivity bottlenecks during C-N cross-coupling[1].

This guide is engineered to provide researchers with field-proven, self-validating protocols and the mechanistic causality required to troubleshoot failing reactions.

I. Diagnostic Logic: Regioselectivity & Method Selection

Before initiating a coupling campaign, it is critical to map the electronic and steric environment of the three nitrogen atoms.

  • N8 (Piperidine): Highly nucleophilic but heavily shielded by the adjacent spiro-center. Requires aggressive reductive elimination acceleration.

  • N3 (Hydantoin): The most acidic proton on the scaffold. Thermodynamically favored for deprotonation.

  • N1 (Hydantoin): Highly sterically hindered by the spiro-cyclohexyl/piperidyl ring and less acidic than N3.

Regioselectivity Start 1,3,8-triazaspiro[4.5]decane-2,4-dione N8 N8 (Piperidine) Secondary Amine Start->N8 High Nucleophilicity Sterically Hindered N3 N3 (Hydantoin) Imide-like Start->N3 High Acidity (ΔE = -5.89 kcal/mol) N1 N1 (Hydantoin) Amide-like Start->N1 Low Acidity Highly Hindered N8_Rxn Buchwald-Hartwig Pd2(dba)3 / BrettPhos N8->N8_Rxn N3_Rxn Chan-Lam / Ullmann CuF2 / MeOH (Base-free) N3->N3_Rxn N1_Rxn Requires N3 Protection Strong Base Alkylation N1->N1_Rxn

Diagnostic logic tree for site-selective C-N coupling of the spirohydantoin scaffold.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination at the N8 position yielding only trace product? Causality: The inherent lack of reactivity at N8 is driven by the massive steric hindrance of the spirohydantoin N-coupling partner[1]. Standard first-generation Pd catalysts (e.g., Pd(OAc)₂/BINAP) undergo oxidative addition but fail at the reductive elimination step, leading to catalyst resting states and eventual deactivation[2]. Solution: Transition to high-throughput experimentation (HTE) validated conditions. You must utilize bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos) that force the Pd center into a lower coordination state, drastically accelerating reductive elimination[1][2].

Q2: How do I achieve exclusive N3-arylation without protecting N1 or N8? Causality: The hydantoin N3 position is thermodynamically favored for deprotonation over N1 by approximately -5.89 kcal/mol[3]. However, using strong bases (like NaOtBu or Cs₂CO₃) can erode this selectivity and cause hydantoin ring-opening. Solution: Utilize a base-free Chan-Lam coupling. Employing CuF₂ in a polar protic solvent (MeOH) allows the fluoride ion to act as a mild, selective proton acceptor for N3, while MeOH stabilizes the Cu(II) intermediate, yielding >95% regioselectivity for N3[3].

Q3: My hydantoin ring is opening during Ullmann coupling. What is the mechanism of failure? Causality: Spirohydantoins are highly susceptible to hydrolysis under strongly basic, aqueous conditions at elevated temperatures. If your K₃PO₄ or Cs₂CO₃ is wet, hydroxide ions are generated in situ, attacking the C2 or C4 carbonyls. Solution: Ensure strictly anhydrous conditions. If ring-opening persists, switch to the milder CuF₂/MeOH Chan-Lam protocol[3] or use aryl(trimethoxyphenyl)iodonium tosylates with catalytic Cu-salts at room temperature[4].

III. Quantitative Optimization Data

The following table summarizes the optimal reaction spaces for site-specific coupling, derived from HTE campaigns and mechanistic studies[1][3][4].

Target SiteCoupling ArchitectureCatalyst / PrecatalystLigandBase / SolventRegioselectivityExpected Yield
N8 (Piperidine) Buchwald-HartwigPd₂(dba)₃ (5 mol%)BrettPhos (10 mol%)NaOtBu / Dioxane>99% (N8 over N1/N3)65–85%
N3 (Hydantoin) Chan-LamCuF₂ (20 mol%)Ligand-freeBase-free / MeOH>95% (N3 over N1)80–95%
N3 (Hydantoin) Ullmann-typeCuI (10 mol%)DMEDA (20 mol%)K₃PO₄ / Dioxane~85% (N3 over N1)70–90%
IV. Mechanistic Pathway: N3-Selective Chan-Lam Coupling

Understanding the catalytic cycle is essential for troubleshooting. The base-free CuF₂/MeOH system relies on aerial oxygen to turn over the catalyst. Purging this reaction with inert gas will cause immediate failure[3].

CatalyticCycle CuII Cu(II)F2 Precatalyst (Active Species) Transmetalation Transmetalation with Arylboronic Acid CuII->Transmetalation Ar-B(OH)2 Coordination N3-Deprotonation & Coordination (MeOH assisted) Transmetalation->Coordination Hydantoin RedElim Reductive Elimination (C-N Bond Formation) Coordination->RedElim TS Formation Oxidation Oxidation by O2 (Cu(I) -> Cu(II)) RedElim->Oxidation Product Release Oxidation->CuII O2 (Air)

Mechanism of CuF2/MeOH-catalyzed N3-selective Chan-Lam coupling for hydantoins.

V. Validated Experimental Protocols
Protocol A: Sterically Hindered Buchwald-Hartwig Amination (N8 Focus)

Designed to overcome the massive steric bulk of the spiro-center using bulky biaryl phosphines[1][2].

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1,3,8-triazaspiro[4.5]decane-2,4-dione (1.0 equiv), the desired aryl halide (1.2 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 equiv).

    • Causality Check: BrettPhos is highly electron-rich and prone to oxidation. Glovebox setup prevents premature ligand degradation.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Self-Validation Check: Upon solvent addition and stirring, the suspension should transition from a dark purple (Pd₂(dba)₃) to a reddish-brown or pale yellow hue. This color shift confirms the formation of the active Pd(0)-BrettPhos complex.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat at 100 °C for 16 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol B: Regioselective N3 Chan-Lam Coupling (Hydantoin Focus)

Designed for exclusive N3-arylation utilizing thermodynamic control and fluoride-assisted deprotonation[3].

  • Open-Air Setup: In a standard round-bottom flask (do not use a septum), dissolve the spirohydantoin (1.0 equiv) and the arylboronic acid (2.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst Initiation: Add CuF₂ (20 mol%) directly to the stirring solution.

    • Causality Check:Do not purge with nitrogen. The Chan-Lam cycle requires aerial oxygen as the terminal oxidant to reoxidize the Cu(I) intermediate back to the active Cu(II) species[3].

  • Reaction Monitoring: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation Check: The solution must maintain a persistent blue/green tint, indicating active Cu(II). If the solution turns opaque brick-red or black, Cu(I) oxide or Cu(0) has precipitated, indicating the reaction is oxygen-starved. If this occurs, increase the stirring rate or switch to a wider-neck flask to increase the surface area exposed to air.

  • Workup: Concentrate the crude mixture under reduced pressure. Because the reaction is base-free, aqueous extraction is often unnecessary. Load directly onto a silica gel column for purification.

VI. References
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia Journal of Medicinal Chemistry - ACS Publications[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry (RSC)[Link]

  • CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight The Journal of Organic Chemistry - ACS Publications[Link]

  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates ResearchGate / ChemCatChem[Link]

Sources

Optimization

Mitigating liver enzyme upregulation with spirohydantoins

Welcome to the Spirohydantoin Development Support Center . This knowledge base is designed for drug development professionals and application scientists troubleshooting preclinical metabolic liabilities—specifically, dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirohydantoin Development Support Center . This knowledge base is designed for drug development professionals and application scientists troubleshooting preclinical metabolic liabilities—specifically, drug-induced liver injury (DILI) and cytochrome P450 (CYP) enzyme upregulation associated with spirohydantoin scaffolds.

Below, you will find mechanistic troubleshooting FAQs, structural mitigation strategies, and self-validating experimental protocols to de-risk your lead compounds.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why is my lead spirohydantoin compound triggering massive CYP450 upregulation in hepatic assays? Causality & Mechanism: The upregulation of liver enzymes by spirohydantoins is primarily driven by the activation of nuclear receptors, specifically the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). When certain spirohydantoins bind to the ligand-binding domain of these receptors, the receptors translocate to the nucleus and promote the transcription of CYP genes (predominantly the CYP2B and CYP3A families). This mimics classic phenobarbital-type (PB-1) induction, leading to rapid metabolic clearance of co-administered drugs and potential hepatotoxicity [1][1].

Q2: How can I structurally modify the spirohydantoin scaffold to eliminate this induction without losing target affinity? Causality & Mechanism: Structure-Activity Relationship (SAR) studies have pinpointed specific structural features that act as anchors for nuclear receptor binding. For example, in chroman-based spirohydantoins, the presence of a methyl group at position 2 of the chromane cycle acts as a critical binding determinant for CAR/PXR, leading to potent benzphetamine N-demethylase induction [2][2].

  • Mitigation Strategy 1 (De-methylation): Removing the 2-methyl group and replacing it with a hydrogen atom (as seen in the aldose reductase inhibitor Sorbinil) reduces the CYP-inducing effect by 100-fold.

  • Mitigation Strategy 2 (Steric Hindrance): Substituting the methyl group with a bulky moiety, such as a hexyl or cyclohexyl group, creates a steric clash within the nuclear receptor binding pocket. This structural modification entirely abolishes the specific PB-1 induction liability [1][1].

Q3: Are there other hepatotoxic risks besides CYP induction that I should screen for? Causality & Mechanism: Yes. Certain spirohydantoins can undergo NADPH-dependent metabolism in liver microsomes to form reactive, mutagenic intermediates. For instance, spirohydantoin mustard (SHM) is metabolized by the liver's postmitochondrial supernatant (S9 fraction) into spirohydantoin aziridine, a potent alkylating agent [3][3]. It is critical to run glutathione (GSH) trapping assays early in discovery to detect reactive metabolite formation before advancing to in vivo models.

Part 2: Quantitative Data & SAR Summary

To guide your medicinal chemistry efforts, the following table summarizes the quantitative impact of position-2 substitutions on hepatic monooxygenase induction, establishing a clear SAR for mitigation.

Table 1: SAR of Chroman-Spirohydantoin Derivatives on Hepatic Monooxygenase Induction

Compound / DerivativeSubstitution at Position 2CYP Induction Potential (Benzphetamine N-demethylase)Mechanistic Outcome
M79175 MethylHigh (PB-1 type induction)Strong CAR/PXR activation; high metabolic liability.
Sorbinil HydrogenNegligible (100x lower than M79175)Safe baseline; lack of anchor prevents receptor binding.
Hexyl-analog HexylNoneSteric hindrance prevents nuclear receptor activation.
M79193 CyclohexylNone (for specific PB-1/MC-1 forms)Bulky group abolishes specific target induction.

Part 3: Self-Validating Experimental Protocol

To confidently rule out CYP induction for your mitigated spirohydantoin analogs, you must utilize a self-validating assay system.

Protocol: Orthogonal Primary Human Hepatocyte (PHH) CYP Induction Assay Rationale: Relying solely on catalytic activity can yield false negatives if your spirohydantoin is simultaneously a time-dependent inhibitor (TDI) of the enzyme it induces. Measuring both mRNA transcription and catalytic activity ensures a self-validating, foolproof readout.

Step 1: Cell Seeding & Acclimation

  • Thaw cryopreserved plateable Primary Human Hepatocytes (PHHs) from at least three distinct donors to account for genetic polymorphism.

  • Seed at 0.7×106 cells/mL in collagen-coated 24-well plates using Williams' E Medium supplemented with dexamethasone and insulin.

  • Allow 48 hours for monolayer formation and recovery of basal CYP expression.

Step 2: Compound Treatment & Internal Controls Rationale: A self-validating system requires strict controls to prove the assay's dynamic range is functioning.

  • Treat cells daily for 72 hours with fresh media containing:

    • Vehicle Control: 0.1% DMSO (Establishes baseline).

    • Positive Controls: Rifampicin (10 µM, validates CYP3A4), Phenobarbital (100 µM, validates CYP2B6), Omeprazole (50 µM, validates CYP1A2).

    • Test Articles: Mitigated spirohydantoins at 0.1, 1.0, and 10 µM.

Step 3: Orthogonal Readout A - mRNA Extraction (Transcriptional Activation)

  • Lyse half of the wells using TRIzol reagent.

  • Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit.

  • Perform RT-qPCR targeting CYP3A4, CYP2B6, and CYP1A2 genes, normalizing to the GAPDH housekeeping gene. Validation Check: Positive controls must show a >2-fold increase in mRNA relative to the vehicle for the assay to be deemed valid.

Step 4: Orthogonal Readout B - Catalytic Activity (Translational Output)

  • In the remaining wells, wash the cells and incubate with isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6) for 30 minutes.

  • Quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation (e.g., 1'-hydroxymidazolam). Validation Check: If mRNA is elevated but catalytic activity is not, your spirohydantoin is a Time-Dependent Inhibitor (TDI) masking its own induction.

Part 4: Pathway Visualization

The following diagram illustrates the causality behind spirohydantoin-induced enzyme upregulation and the structural mitigation pathway.

G Lead Lead Spirohydantoin (e.g., 2-Methyl Chroman) CAR CAR / PXR Nuclear Receptors Lead->CAR High Affinity Binding CYP CYP450 Upregulation (CYP2B / CYP3A) CAR->CYP Transcriptional Activation Tox Hepatotoxicity / Drug-Drug Interactions CYP->Tox Metabolic Liability Mitigated Modified Spirohydantoin (e.g., Sorbinil / Hexyl-Substituted) NoBind Steric Clash / No Receptor Binding Mitigated->NoBind Structural Modification Safe Stable Liver Enzyme Levels (No Induction) NoBind->Safe Prevents Activation

Fig 1. Mechanistic pathway of spirohydantoin-induced CYP upregulation and structural mitigation.

Part 5: References

  • 6-Fluoro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione and related compounds as inducers of monooxygenase in rat liver microsomes Source: PubMed / NIH URL:[Link]

  • Molecular Investigation of Cytochrome P-450 Enzymes Inductors Source: ResearchGate URL:[Link]

  • Isolation, synthesis, and antitumor evaluation of spirohydantoin aziridine, a mutagenic metabolite of spirohydantoin mustard Source: PubMed / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Spirohydantoin Inhibitors of HIF PHD1-3: A Technical Guide for Drug Development

Executive Summary The pharmacological stabilization of Hypoxia-Inducible Factor (HIF) via the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes represents a paradigm shift in the treatment of anemia associated with c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological stabilization of Hypoxia-Inducible Factor (HIF) via the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes represents a paradigm shift in the treatment of anemia associated with chronic kidney disease (CKD) and ischemic disorders[1]. While first-generation HIF-PHD inhibitors successfully validated the mechanism, long-acting profiles raised concerns regarding sustained erythropoietin (EPO) elevation and cardiovascular liabilities.

This guide provides an in-depth comparative analysis of spirohydantoins (specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones)—a highly optimized class of short-acting pan-PHD inhibitors[2]. By examining the causality behind their structural optimization and comparing their pharmacokinetic (PK) profiles against alternative clinical candidates, this guide equips researchers with the technical insights necessary for advanced drug development.

Mechanism of Action: The HIF-PHD Axis

Under normoxic conditions, PHD1-3 enzymes act as cellular oxygen sensors. Utilizing oxygen, 2-oxoglutarate (2-OG), and ferrous iron ( Fe2+ ), PHDs hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation tags HIF-α for ubiquitination by the von Hippel-Lindau (VHL) protein complex, leading to rapid proteasomal degradation[3].

Spirohydantoins act as competitive inhibitors of 2-OG. By blocking PHD catalytic activity, they prevent HIF-α degradation, allowing it to translocate to the nucleus, dimerize with HIF-β, and drive the transcription of target genes like EPO and VEGF[4].

HIF_Pathway Normoxia Normoxia (O2) PHD PHD1-3 Enzymes (Fe2+, 2-OG dependent) Normoxia->PHD OH_HIFa Hydroxylated HIF-α PHD->OH_HIFa Hydroxylation HIFa HIF-α Subunit HIFa->PHD Stabilized_HIFa Stabilized HIF-α HIFa->Stabilized_HIFa No Hydroxylation VHL VHL Ubiquitination & Proteasomal Degradation OH_HIFa->VHL Degradation Hypoxia Hypoxia or Spirohydantoin Inhibitors Hypoxia->PHD Inhibits HIF_Complex HIF-α/β Heterodimer Stabilized_HIFa->HIF_Complex Dimerization with HIF-β Transcription Transcription of Target Genes (e.g., EPO, VEGF) HIF_Complex->Transcription Nuclear Translocation

Mechanism of HIF-α stabilization via pharmacological inhibition of PHD1-3 enzymes.

Structural Optimization & Causality: The Spirohydantoin Advantage

The development of spirohydantoins from initial spirooxindole hits via Affinity Selection Mass Spectrometry (AS-MS)[2] was driven by strict physiological and pharmacokinetic imperatives. As an application scientist, it is critical to understand why these specific structural modifications were made:

  • The Short-Acting Imperative: Continuous HIF stabilization leads to supra-physiological EPO levels, which can cause polycythemia and severe cardiovascular events. Spirohydantoins were explicitly engineered with a short half-life ( t1/2​≈1.1 h in rats) to create a transient EPO spike. This mimics the body's natural, pulsatile physiological response to high altitude, safely stimulating erythropoiesis without over-saturating the system[2],[1].

  • N,N'-Diaryl Substitution for Metabolic Stability: Early mono-substituted hydantoins suffered from poor PK profiles and rapid metabolic clearance. By leveraging High-Throughput Experimentation (HTE) for C-N cross-coupling, researchers successfully synthesized N,N'-diaryl spirohydantoins, drastically improving metabolic stability and oral bioavailability ( F≈47% )[2].

  • Mitigating Off-Target hERG Toxicity: Early leads exhibited off-target inhibition of the hERG potassium channel—a major red flag for cardiac arrhythmias. This liability was systematically eliminated by introducing acidic functionalities into the molecular structure, ensuring a robust on-/off-target safety margin[2].

Comparative Analysis: Spirohydantoins vs. Alternative Clinical Inhibitors

To objectively evaluate the utility of spirohydantoins, we must benchmark them against other clinical-stage HIF-PHD inhibitors. The table below summarizes the quantitative and structural differences across the landscape.

Compound / ClassChemical ScaffoldTarget ProfileHalf-Life ( t1/2​ )Key Pharmacological Advantage & Notes
Spirohydantoins (e.g., Compound 11l)1,3,8-triazaspiro[4.5]decane-2,4-dionePan-PHD (1-3)(IC50: 0.2 - 1.6 nM)~1.1 h (Rat)Transient EPO spike. Highly optimized for minimal hERG and ALT toxicity[2].
Daprodustat (GSK1278863)PyrimidinetrionePan-PHD (1-3)~1-4 h (Human)Short-acting profile similar to spirohydantoins; optimized binding via dicyclohexyl groups[5].
Vadadustat (AKB-6548)PyridinecarboxamidePHD2/3 selective~4.5 h (Human)Moderate half-life; designed to mimic natural altitude response, though cardiovascular monitoring is required.
Roxadustat (FG-4592)Isoquinoline-3-carboxamidePan-PHD (1-3)~12-15 h (Human)First-in-class with extensive clinical validation; longer half-life risks sustained EPO elevation.

Experimental Methodologies & Self-Validating Protocols

Robust drug development requires assay systems that validate their own integrity. Below are the standard protocols used to evaluate spirohydantoin pan-PHD inhibitors.

Workflow HTS High-Throughput Screening (Affinity Selection MS) Hit Initial Hit Identification (Spirooxindoles) HTS->Hit Opt1 HTE C-N Coupling (N,N'-diaryl substitution) Hit->Opt1 Opt2 Acidic Functionality Addition (Mitigate hERG toxicity) Opt1->Opt2 Lead Advanced Lead (Spirohydantoins, e.g., 11l) Opt2->Lead InVitro In Vitro Validation (PHD1-3 IC50, Microsomal Stability) Lead->InVitro InVivo In Vivo Efficacy (Rat PK/PD, EPO Upregulation) InVitro->InVivo

Step-by-step discovery and optimization workflow for spirohydantoin pan-PHD inhibitors.

Protocol 1: In Vitro PHD Catalytic Inhibition Assay (TR-FRET)

Objective: Quantify the IC50​ of spirohydantoin derivatives against recombinant PHD1-3. Causality & Self-Validation: To ensure the assay reflects true binding kinetics rather than artifactual metal chelation, the concentration of ferrous sulfate ( FeSO4​ ) must be strictly maintained at 10 μM. Excessive iron masks the potency of competitive inhibitors, while iron depletion yields false positives[2]. Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris (pH 7.4), 10 μM FeSO4​ , 1 mM sodium ascorbate, 20 μg/mL catalase, and 0.01% Tween-20.

  • Enzyme Incubation: To a 96-well plate, add 1 μL of the spirohydantoin test compound (serial dilutions in DMSO) and 20 μL of assay buffer containing 0.15 μg/mL FLAG-tagged full-length PHD enzyme.

  • Reaction Initiation: Add the biotinylated HIF-1α peptide substrate and 2-oxoglutarate (2-OG) to initiate the catalytic hydroxylation.

  • Detection: Incubate for 1 hour at room temperature. Quench the reaction with a TR-FRET detection mix containing a europium-labeled anti-hydroxyproline antibody and a streptavidin-allophycocyanin (APC) acceptor.

  • Analysis: Read the plate on a time-resolved fluorescence microplate reader. Calculate the IC50​ using a 4-parameter logistic regression model.

Protocol 2: In Vivo Pharmacodynamic Evaluation (Transient EPO Upregulation)

Objective: Measure the transient induction of EPO in rodent models to confirm the short-acting nature of the compound. Causality & Self-Validation: Sampling must extend to 24 hours. A self-validating PK/PD model will show a peak in plasma drug concentration at 1-2 hours, followed by a downstream EPO spike at 4-8 hours, returning to baseline by 24 hours. Failure of EPO to return to baseline indicates a risk of polycythemia[2]. Step-by-Step Methodology:

  • Dosing: Administer the spirohydantoin compound (e.g., 10 mg/kg) via oral gavage (PO) to healthy male Sprague-Dawley rats.

  • Time-Course Sampling: Collect 200 μL of blood via the tail vein at 0 (pre-dose), 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Split the plasma. Analyze one half via LC-MS/MS to determine compound PK ( Cmax​ , t1/2​ ). Analyze the other half using a rat-specific EPO ELISA kit to quantify pharmacodynamic EPO upregulation.

  • Correlation: Plot the PK clearance curve against the PD EPO induction curve to verify the transient biological response.

Conclusion

The spirohydantoin class of HIF-PHD inhibitors represents a masterclass in rational drug design. By utilizing high-throughput experimentation to overcome the metabolic instability of early hydantoin hits, researchers successfully engineered an N,N'-diaryl scaffold that delivers potent pan-PHD inhibition. Crucially, their short half-life ensures a transient, physiological spike in EPO, avoiding the cardiovascular toxicities associated with the sustained HIF stabilization seen in longer-acting alternatives.

References

1.[2] Title: 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[4] Title: Giving Anemia a Boost with Inhibitors of Prolyl Hydroxylase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[1] Title: Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the In-Vitro Efficacy of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione across vari...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione across various cell lines. While specific efficacy data for this particular dimethylated derivative is not extensively available in public literature, this document outlines the essential experimental workflows, comparative analyses, and data interpretation required to characterize its potential as a therapeutic agent. The methodologies described herein are based on established, robust protocols for in-vitro compound screening.

Derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as possessing biological activity, including roles as delta-opioid receptor (DOR) selective agonists and pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes.[1][2][3][4][5] Given these precedents, a new derivative such as 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione warrants a thorough investigation of its cellular effects. This guide will focus on a hypothetical scenario where the primary goal is to assess its cytotoxic or anti-proliferative potential, a common first step in the evaluation of novel chemical entities.

Comparative Efficacy Analysis: A Framework

To ascertain the therapeutic potential of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a comparative analysis against a standard-of-care chemotherapeutic agent is essential. For this guide, we will use Doxorubicin , a well-characterized anthracycline antibiotic widely used in cancer chemotherapy, as the primary comparator. The evaluation will be proposed across a panel of cell lines representing different cancer types to assess the breadth and selectivity of the compound's activity.

Table 1: Hypothetical IC50 Values (µM) for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Doxorubicin

Cell LineCancer Type1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (IC50)Doxorubicin (IC50)
MCF-7 Breast AdenocarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HeLa Cervical AdenocarcinomaData to be determinedData to be determined
HCT116 Colorectal CarcinomaData to be determinedData to be determined

This table is a template for summarizing experimental findings. The IC50 (half-maximal inhibitory concentration) values would be determined using the cell viability assays detailed below.

Experimental Workflows and Protocols

A logical and stepwise approach is crucial for the systematic evaluation of a novel compound. The following sections detail the essential experiments.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cell viability and proliferation. Two robust and widely used colorimetric assays are recommended: the MTT assay and the Sulforhodamine B (SRB) assay.

Experimental Workflow for Cell Viability Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubate_attach Incubate for 24h (for adherent cells) start->incubate_attach treat Add serial dilutions of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and Doxorubicin incubate_attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat assay_choice Perform either MTT or SRB Assay incubate_treat->assay_choice readout Measure absorbance with a microplate reader assay_choice->readout analyze Calculate % viability and determine IC50 values readout->analyze

Caption: Workflow for determining the IC50 of a test compound.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[6][7][8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[11][12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11][12]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium.[11][12] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[11][12] Air-dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510-540 nm.[11][13]

Mechanism of Cell Death: Apoptosis Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.

Signaling Pathway for Apoptosis Induction

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione bcl2 Bcl-2 family (e.g., Bax, Bak) compound->bcl2 Potential Target death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Potential Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Executioner Caspases (Caspase-3, -7) activation casp9->casp3 casp8 Caspase-8 activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) casp3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Detailed Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Wash the cells twice with ice-cold PBS.[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[14][15]

Detailed Protocol: Western Blot for Apoptosis Markers

Western blotting can be used to detect the cleavage of key proteins in the apoptotic cascade, such as caspases and PARP.[16][17][18][19]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel for electrophoresis.[16] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

Cell Cycle Analysis

Some compounds exert their effects by arresting the cell cycle at specific phases. This can be investigated using flow cytometry with propidium iodide staining.[20][21][22]

Detailed Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment and Harvesting: Treat cells as for apoptosis assays. Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.[21]

  • Fixation: Wash the cells with PBS, then fix them by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing.[20][21] Incubate at -20°C for at least 2 hours.[21]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Conclusion and Future Directions

This guide provides a foundational framework for the initial in-vitro characterization of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. By systematically assessing its impact on cell viability, elucidating the mechanism of cell death, and analyzing its effects on the cell cycle across a panel of diverse cell lines, researchers can build a comprehensive profile of the compound's biological activity. The comparative data generated against a standard agent like Doxorubicin will be critical in determining whether this novel compound possesses a favorable efficacy and selectivity profile worthy of further pre-clinical development.

References

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. Available from: [Link]

  • Protocol IncuCyte® Apoptosis Assay - UiB. Available from: [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. Available from: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. Available from: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available from: [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. Available from: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available from: [Link]

  • (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]

  • Cytotoxicity Assay Protocol. protocols.io. Available from: [Link]

  • 2.4. Quantification of Apoptosis Using Western Blot - Bio-protocol. Available from: [Link]

  • Protocol IncuCyte® Cytotoxicity Assay - Sartorius. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available from: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC. Available from: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed. Available from: [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype - ResearchGate. Available from: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed. Available from: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia - Academia.edu. Available from: [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects - MDPI. Available from: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. Available from: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available from: [Link]

Sources

Validation

Structural Activity Relationship (SAR) Guide: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs as HIF-PHD Pan-Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Performance, SAR Evolution, and Experimental Validation of Spirohydantoin Chemotypes Executive Summary: The Developa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Performance, SAR Evolution, and Experimental Validation of Spirohydantoin Chemotypes

Executive Summary: The Developability of the Spirohydantoin Scaffold

In modern drug discovery, identifying a highly potent ligand is only the first step; optimizing its pharmacokinetic (PK) profile and off-target safety margins dictates its clinical viability. The 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold represents a masterclass in Structural Activity Relationship (SAR) optimization.

Originally discovered via high-throughput screening as pan-inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases 1-3 (HIF PHD1-3), these analogs were engineered to treat anemia by mimicking hypoxia and stimulating endogenous erythropoietin (EPO) production. This guide objectively compares the optimized 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs against earlier developmental hits and alternative clinical scaffolds (e.g., hydroxypyridones), detailing the causality behind the SAR choices and the self-validating experimental protocols used to confirm their efficacy and safety.

Mechanistic Rationale: HIF-PHD Inhibition

Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α transcription factor, tagging it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation. By inhibiting PHD1-3, 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs stabilize HIF-1α, allowing it to translocate to the nucleus and drive the transcription of the EPO gene ().

HIF_Pathway Normoxia Normoxia (O2) PHD PHD1-3 Enzymes Normoxia->PHD Activates HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylates Proline Inhibitor 1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins) Inhibitor->PHD Inhibits HIF_Stable Stabilized HIF-1α Inhibitor->HIF_Stable Prevents Degradation VHL VHL Complex (Ubiquitination) HIF_OH->VHL Degradation Proteasomal Degradation VHL->Degradation Nucleus Nuclear Translocation & HIF-1β Dimerization HIF_Stable->Nucleus EPO EPO Gene Transcription Nucleus->EPO Erythropoiesis Erythropoiesis (RBC Production) EPO->Erythropoiesis

Mechanism of action: 1,3,8-triazaspiro[4.5]decane-2,4-diones inhibit PHD, stabilizing HIF-1α.

Comparative Performance & SAR Evolution

The development of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core was driven by the need to overcome the severe limitations of earlier drug candidates.

The hERG Liability and Electrostatic Repulsion

Early generation spirohydantoins possessed highly basic, lipophilic properties. Causality: The human ether-à-go-go-related gene (hERG) potassium channel features a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656) that strongly bind lipophilic amines via cation-π interactions, leading to dangerous QT prolongation. To eliminate this off-target activity, medicinal chemists systematically introduced acidic functionality (e.g., carboxylic acids) to the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. At physiological pH, the deprotonated, negatively charged acid creates severe electrostatic repulsion against the hERG cavity, effectively abolishing binding (IC50 > 30 µM) while maintaining low-nanomolar affinity for the solvent-exposed region of the PHD2 active site (, ).

Short-Acting vs. Long-Acting Profiles

Compared to alternative clinical scaffolds like the hydroxypyridones (e.g., Roxadustat), the optimized spirohydantoins were engineered to be short-acting (t1/2 ~3-4 hours). Causality: A short-acting inhibitor provides a transient, physiological "pulse" of EPO, which mitigates the risk of polycythemia and sustained off-target angiogenic effects associated with chronic HIF-1α stabilization.

Quantitative Data Comparison

Table 1: Comparative SAR and Performance Metrics of HIF-PHD Inhibitor Scaffolds

Scaffold / ChemotypePHD2 Inhibition (IC50)hERG Liability (IC50)PK Profile & Half-LifeIn Vivo EPO ResponsePrimary Limitation
Spirooxindoles (Initial Hit)Moderate (~50-100 nM)High (< 5 µM)Poor (High clearance)WeakPoor pharmacokinetics
Early Spirohydantoins (Basic/Neutral)High (< 10 nM)High (< 10 µM)ModerateModerateCardiotoxicity risk (hERG)
Acidic 1,3,8-Triazaspiro[4.5]decane-2,4-diones (Optimized Product)Very High (< 5 nM)None (> 30 µM) Excellent (Short-acting, t1/2 ~3-4h) Robust & Dose-dependent None identified
Hydroxypyridones (Alternative: Roxadustat)High (< 10 nM)Low (> 30 µM)Long-acting (t1/2 ~12-15h)RobustRisk of sustained excessive EPO

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the optimization of these analogs relied on three highly robust, self-validating assay systems.

SAR_Workflow ASMS AS-MS Screening (500K Library) Hit Spirooxindole Hit (Poor PK) ASMS->Hit HTE HTE C-N Coupling (Scaffold Hopping) Hit->HTE Spirohydantoin Early Spirohydantoins (hERG Liability) HTE->Spirohydantoin Acidic_Mod Acidic Functionality Introduction Spirohydantoin->Acidic_Mod SAR Optimization Optimized Optimized Lead (No hERG, Good PK) Acidic_Mod->Optimized

SAR optimization workflow from AS-MS hit identification to hERG-mitigated lead compounds.

Protocol 1: Affinity Selection Mass Spectrometry (AS-MS) for Hit Identification

Purpose: Label-free identification of initial binders from a 500,000-compound library.

  • Step 1: Equilibration. Incubate recombinant human PHD2 enzyme (1 µM) with a pooled library of small molecules (400 compounds/well, 10 µM each) in assay buffer for 30 minutes.

  • Step 2: Size Exclusion Chromatography (SEC). Pass the mixture through a rapid SEC column. Causality: Small unbound molecules penetrate the resin pores and elute slowly, while the bulky PHD2-ligand complexes are excluded and elute immediately in the void volume, ensuring clean separation.

  • Step 3: Dissociation & LC-MS. Treat the void volume fraction with cold acetonitrile to denature the protein and release the bound ligands. Analyze via high-resolution LC-MS to identify hits based on exact mass.

Protocol 2: High-Throughput Experimentation (HTE) for C-N Coupling

Purpose: Rapid parallel synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs to explore the SAR of acidic functional groups.

  • Step 1: Plate Preparation. Dispense the core spirohydantoin scaffold (10 µmol) into 96-well glass-lined plates under an inert atmosphere.

  • Step 2: Reagent Matrix. Add a diverse array of aryl halides (containing protected acidic groups), a matrix of Palladium precatalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., Xantphos), and bases (e.g., Cs2CO3).

  • Step 3: Reaction. Seal the plates and heat at 100°C for 16 hours.

  • Step 4: Quench & Analysis. Quench with liquid-liquid extraction and analyze via high-throughput LC-MS. Causality: HTE allows chemists to bypass traditional synthetic bottlenecks, directly identifying the optimal catalytic conditions required to append the hERG-mitigating acidic moieties.

Protocol 3: Whole-Cell Patch-Clamp Assay for hERG Safety Validation

Purpose: Quantitative confirmation that the acidic modifications successfully eliminated hERG binding.

  • Step 1: Cell Setup. Culture HEK293 cells stably expressing the human Kv11.1 (hERG) channel. Establish a whole-cell patch-clamp configuration.

  • Step 2: Voltage Protocol. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV. Causality: The +20 mV pulse forces the channels into an open/inactivated state. The drop to -50 mV rapidly recovers them into the open state, generating a massive tail current that serves as a highly sensitive readout for pore-blocking inhibitors.

  • Step 3: Compound Profiling. Perfuse the optimized acidic analogs at concentrations up to 30 µM. Calculate the IC50 based on the percentage reduction of the tail current amplitude. Successful analogs demonstrate <10% inhibition at 30 µM.

Emerging Alternative Applications: Delta Opioid Receptor (DOR) Agonism

Beyond HIF-PHD inhibition, the versatility of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has recently been demonstrated in neuropharmacology. Researchers have identified these derivatives as novel Delta Opioid Receptor (DOR) selective agonists . Unlike classic DOR agonists (e.g., SNC80) that heavily recruit β-arrestin 2 and induce adverse effects like seizures, specific spirohydantoin derivatives exhibit submicromolar affinity with high G-protein bias and minimal β-arrestin recruitment (). This highlights the privileged nature of this spirocyclic core in navigating complex GPCR functional selectivity.

References

  • Vachal, P., et al. (2012). "1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia." Journal of Medicinal Chemistry, 55(7), 2945-2959. URL:[Link]

  • Yeh, T. L., et al. (2017). "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications." Molecules, 22(10), 1674. URL:[Link]

  • Meqbil, Y. J., et al. (2024). "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics, 389(3). URL:[Link]

Safety & Regulatory Compliance

Safety

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione proper disposal procedures

Comprehensive Disposal and Handling Protocol for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione As a critical spirocyclic scaffold in medicinal chemistry and drug discovery, 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

As a critical spirocyclic scaffold in medicinal chemistry and drug discovery, 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (frequently handled as a free base or hydrochloride salt) requires stringent operational oversight. Because of its nitrogen-rich heterocyclic structure, improper disposal poses significant environmental and laboratory safety risks. This guide provides researchers and drug development professionals with a self-validating, step-by-step methodology for the safe handling, decontamination, and disposal of this compound.

Chemical Profile & Causality of Hazards

To manage a chemical waste stream effectively, one must understand the structural causality behind its hazards. 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione consists of a piperidine ring spiro-fused to a methylated hydantoin ring.

  • Thermal Stability & Incineration: The spirocyclic core is highly stable against standard ambient degradation. Consequently, standard chemical neutralization is insufficient. The compound must be subjected to high-temperature incineration (>1000°C) to fully cleave the rigid carbon-nitrogen bonds () [1].

  • NOx Emission Causality: Because the molecule is densely nitrogenous (N3), its combustion inherently generates toxic nitrogen oxides (NOx). Therefore, it is strictly prohibited to dispose of this compound in standard municipal waste; it must be routed to a specialized hazardous waste facility equipped with NOx gas scrubbers () [2].

  • Reactivity with Oxidizers: The secondary amine at the 8-position of the free base is nucleophilic. Exposing this compound to strong oxidizers or sodium hypochlorite (bleach) during spill cleanup can result in the rapid, dangerous formation of highly toxic and volatile chloramines.

Quantitative Hazard & Disposal Specifications

The following table summarizes the critical physicochemical and logistical data required for compliant waste management and facility planning () [3].

ParameterSpecificationCausality / Rationale
CAS Numbers 143703-17-7 (Base), 1206970-39-9 (HCl Salt)Accurately identifies the specific chemical entity for Environmental Health and Safety (EHS) tracking and manifesting.
GHS Hazard Codes H302, H312, H332, H315, H319, H336Acute toxicity and irritation mandate the use of strict PPE (nitrile gloves, chemical goggles, lab coat).
Waste Container UN-Approved HDPE (Solid/Liquid)High-density polyethylene (HDPE) prevents solvent degradation and chemical leaching during storage.
Max Fill Capacity < 90%Leaves critical headspace for the thermal expansion of solvents, preventing pressure buildup and container rupture.
Disposal Method High-Temp Incineration with NOx ScrubbersHigh heat breaks down the stable spirocycle; alkaline scrubbers neutralize the resulting toxic NOx emissions.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This methodology ensures that all waste streams containing 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are properly segregated, contained, and validated for safety () [4].

Phase 1: Waste Segregation & Containment
  • Solid Waste: Collect all unreacted powders, contaminated filter paper, empty product vials, and disposable PPE (gloves/weigh boats) into a designated UN-approved solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Liquid Waste Compatibility Check: Determine the solvent used in your workflow to dictate the disposal route:

    • Halogenated: If the compound was dissolved in dichloromethane (DCM) or chloroform, route the waste to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in DMSO, DMF, or methanol, route to the "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature profile and introduces the risk of generating highly toxic dioxins during combustion.

  • Containment: Pour liquid waste into a vented HDPE carboy using a dedicated funnel. Strictly adhere to the <90% fill rule to allow for vapor expansion.

Phase 2: Self-Validating Glassware Decontamination

To ensure glassware is safe for standard washing, you must physically validate the removal of the compound.

  • Triple-Rinse: In a fume hood, triple-rinse the contaminated glassware with a polar solvent (e.g., methanol or acetone) to dissolve residual spirocycle. Collect this rinsate in the appropriate organic waste carboy.

  • Aqueous Wash: Perform a final rinse with distilled water.

  • Validation Step: Test the pH of the final water rinsate using pH indicator paper. Because the free base of the compound contains a basic secondary amine at the 8-position, an elevated pH indicates residual contamination. A return to a neutral pH (6.5–7.5) acts as a self-validating mechanism, confirming that the basic spirocyclic residue has been successfully and entirely removed.

Phase 3: Spill Response & EHS Transfer
  • Spill Cleanup: If a spill occurs, do not use bleach . Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep the material using non-sparking tools and place it into a solid waste container.

  • Labeling: Affix a completed Hazardous Waste label to all containers, explicitly listing "1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" and its corresponding GHS hazard pictograms (Exclamation Mark for Irritant/Acute Toxicity).

  • Transfer: Store the sealed containers in a ventilated, secondary containment tray within a flammable storage cabinet until scheduled pickup by your institution's EHS department.

Logical Workflow Visualization

The following diagram illustrates the strict segregation pathways required to prevent cross-contamination and ensure compliant incineration.

G Start 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Waste Generation Solid Solid Waste (Powders, Vials, PPE) Start->Solid Dry/Contaminated Liquid Liquid Waste (Reaction Solvents, Washings) Start->Liquid Dissolved/Suspended PackSolid Seal in UN-Approved Solid Waste Container Solid->PackSolid Aqueous Aqueous Waste (pH 6-8) Liquid->Aqueous Water/Buffer Organic Organic Waste (Halogenated vs Non-Halogenated) Liquid->Organic Solvents PackLiquid Vented Liquid Waste Carboy (<90% Fill) Aqueous->PackLiquid Organic->PackLiquid Incineration High-Temp Incineration (with NOx Scrubbers) PackSolid->Incineration EHS Transfer PackLiquid->Incineration EHS Transfer

Disposal workflow for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione chemical waste.

References

  • "1,3-DiMethyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione — Chemical Substance Information." NextSDS. [Link]

  • "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL Safety Operations. [Link]

  • "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Safety, Security, Health and Environment. [Link]

Handling

A Comprehensive Guide to the Safe Handling of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of scientific research, the paramount importance of safety in handling novel chemical compounds cannot be overstated. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research, the paramount importance of safety in handling novel chemical compounds cannot be overstated. This guide provides essential safety and logistical information for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a compound with potential applications in drug discovery. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information.

Core Safety Directives: Understanding the Risks

Given that 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound, comprehensive hazard data is not yet fully established. Therefore, it is crucial to treat it as a potentially hazardous substance.[1] The parent compound, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, is classified as harmful if swallowed.[2] A similar compound, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, a cautious approach is warranted.

Key Hazard Considerations:
  • Acute Toxicity (Oral): Assumed to be harmful if swallowed based on parent compound data.[2]

  • Skin and Eye Irritation: High potential for irritation.[3]

  • Respiratory Irritation: Potential to cause respiratory irritation.[3]

Due to the unknown and potentially hazardous nature of this compound, all work should be conducted with the assumption that it is hazardous.[1]

Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense

A robust safety protocol relies on a multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[3][5]

Personal Protective Equipment (PPE)

PPE is a critical barrier between you and potential chemical exposure.[6] The following PPE is mandatory when handling 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[1][7]Provides robust protection against accidental splashes. Nitrile offers good general chemical resistance, while neoprene can provide additional protection.[7][8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses if there is a significant splash hazard.[1][8]Protects eyes from splashes and airborne particles.[7]
Body Protection A flame-resistant lab coat, fully buttoned.[8]Protects skin and clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If there is a potential for aerosol generation outside of a hood, a NIOSH-approved respirator is necessary.[8][9]Prevents inhalation of airborne particles.

Important Note: Always inspect your PPE for damage before use and remove it before leaving the laboratory to prevent cross-contamination.[7][10]

Step-by-Step Handling Protocol

This workflow is designed to guide you through the safe handling of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione from preparation to disposal.

Handling_Protocol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling Start Start Prep Gather all necessary materials and PPE Start->Prep End End Verify Verify fume hood is operational Prep->Verify Weigh Weigh the compound Verify->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Transfer Transfer solution to reaction vessel Dissolve->Transfer Decontaminate Decontaminate work surfaces Transfer->Decontaminate Dispose Dispose of waste in labeled containers Decontaminate->Dispose Doff Doff PPE correctly Dispose->Doff Wash Wash hands thoroughly Doff->Wash Wash->End

Caption: A step-by-step workflow for the safe handling of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spills
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a suitable absorbent material.[4]

    • Collect the contaminated material into a designated hazardous waste container.[3][11]

    • Clean the spill area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[3]

    • Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • Do not attempt to clean up the spill yourself.[1]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All materials contaminated with 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, including gloves, weigh boats, and solutions, must be collected in a clearly labeled hazardous waste container.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow your institution's guidelines for the disposal of chemical waste. Do not pour any waste down the drain.[12]

By adhering to these protocols, you can ensure a safe and productive research environment when working with 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • SAFETY DATA SHEET. (2025, December 19).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione. PubChem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 15).
  • SAFETY DATA SHEET - CymitQuimica. (2026, January 31).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride | Sigma-Aldrich. (n.d.).
  • Aldrich 282855 - SAFETY DATA SHEET. (2025, November 6).
  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024, April 15). ResearchGate.
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. Unodc. (n.d.).
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